molecular formula C10H11NO4 B1429750 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid CAS No. 936801-41-1

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

Cat. No.: B1429750
CAS No.: 936801-41-1
M. Wt: 209.2 g/mol
InChI Key: MSQHZKSFFAUENN-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethoxycarbonyl-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(14)7-4-8(9(12)13)6(2)11-5-7/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQHZKSFFAUENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Ethoxycarbonyl)-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-(ethoxycarbonyl)-2-methylnicotinic acid. Due to a scarcity of publicly available experimental data for this specific molecule, this document establishes a foundational understanding by presenting its deduced chemical identity and calculated properties. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of critical physicochemical parameters: aqueous solubility, pKa, and the partition coefficient (logP). These methodologies are presented as self-validating systems, empowering researchers to generate reliable data for this and other novel chemical entities.

Introduction and Molecular Identity

5-(Ethoxycarbonyl)-2-methylnicotinic acid is a pyridine derivative characterized by a carboxylic acid group at the 3-position, a methyl group at the 2-position, and an ethoxycarbonyl (ethyl ester) group at the 5-position. This structure suggests bifunctional chemical characteristics, with both an acidic carboxylic acid moiety and a lipophilic ester group.

A thorough search of chemical databases reveals a lack of a registered CAS number or significant published experimental data for this compound. Therefore, this guide will refer to it by its systematic IUPAC name, 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid .

Deduced Chemical Structure:

Caption: 2D structure of 5-(ethoxycarbonyl)-2-methylnicotinic acid.

Physicochemical Data Summary

The table below summarizes the calculated molecular properties of the target compound. For comparative context and to provide a scientifically grounded estimation of its properties, data for two closely related analogues are also presented: 2-Methylnicotinic acid (the parent acid)[1] and Ethyl 2-methylnicotinate (the corresponding simple ester)[2].

Property5-(Ethoxycarbonyl)-2-methylnicotinic acid (Calculated)2-Methylnicotinic acid (Parent Acid)[1]Ethyl 2-methylnicotinate (Related Ester)[2]
IUPAC Name 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid2-Methylpyridine-3-carboxylic acidEthyl 2-methylpyridine-3-carboxylate
CAS Number Not Found3222-56-81721-26-2
Molecular Formula C₁₀H₁₁NO₄C₇H₇NO₂C₉H₁₁NO₂
Molecular Weight 209.20 g/mol 137.14 g/mol [1]165.19 g/mol [2]
Melting Point Data not available228-230 °C (dec.)146-147 °C
Boiling Point Data not availableData not available126-127 °C at 24 mmHg
Aqueous Solubility Predicted to be lowSoluble in waterSlightly soluble in water
pKa Data not available (two expected: one for the carboxylic acid, one for the pyridine nitrogen)Data not available4.02 ± 0.10 (Predicted)
logP (Calculated) Data not available0.8[1]1.5[2]

Note: Properties for the target compound are calculated based on its deduced structure. Properties for related compounds are from cited database entries and may be experimental or computed.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the fundamental physicochemical properties of a novel compound like 5-(ethoxycarbonyl)-2-methylnicotinic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

Scientific Integrity: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3] The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period. This ensures that the measured concentration represents the true solubility limit at that temperature, avoiding misleading results from metastable supersaturated solutions.

Experimental Protocol:

  • Preparation of Media: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the impact of ionization on solubility.

  • Addition of Compound: Add an excess amount of solid 5-(ethoxycarbonyl)-2-methylnicotinic acid to a known volume of each buffer in a sealed, inert container (e.g., a glass vial). The excess should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) using an orbital shaker for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation of the sample, followed by collection of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µM, based on the measured concentration in the saturated solution.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Scientific Integrity: Potentiometric titration is a highly precise and reliable method for determining pKa values.[4][5] It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is the pH at which the acidic (or basic) functional group is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve. This provides a direct measure of a group's acidity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of 5-(ethoxycarbonyl)-2-methylnicotinic acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if aqueous solubility is low, but its effect on pKa must be noted.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and the tip of a calibrated burette containing the titrant.

  • Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the inflection point of the curve. The pKa is determined from the pH value at the half-equivalence point.

  • Interpretation: 5-(ethoxycarbonyl)-2-methylnicotinic acid is expected to have at least two pKa values: one for the carboxylic acid (likely in the range of 3-5) and one for the protonated pyridine nitrogen (likely in the range of 2-4).

Caption: Workflow for pKa determination using potentiometric titration.

Determination of Partition Coefficient (logP) by the Shake-Flask Method

Scientific Integrity: The partition coefficient (P) between n-octanol and water is the benchmark measure of a compound's lipophilicity. The shake-flask method directly measures this partitioning at equilibrium, making it the definitive technique.[3] The logarithm of this ratio, logP, is a critical parameter in drug development for predicting membrane permeability and absorption.

Experimental Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD determination) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of 5-(ethoxycarbonyl)-2-methylnicotinic acid in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a separation vessel containing a known volume of the second, immiscible phase.

  • Equilibration: Seal the vessel and shake it gently for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) and logP using the following equations:

    • P = C_oct / C_aq

    • logP = log₁₀(P)

Caption: Workflow for logP determination via the shake-flask method.

References

  • PubChem. 2-Methylnicotinic acid . National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-methylnicotinate . National Center for Biotechnology Information. [Link]

  • PubChem. Methyl nicotinate . National Center for Biotechnology Information. [Link]

  • ICCVAM. Test Method Protocol for Solubility Determination . National Toxicology Program. [Link]

  • ChemSynthesis. 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid . [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration . [Link]

  • Google Patents.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . [Link]

  • Cheméo. Chemical Properties of Ethyl 2-methylnicotinate (CAS 1721-26-2) . [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity . [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . [Link]

  • ResearchGate. LogP / LogD shake-flask method v1 . [Link]

  • East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid . [Link]

  • ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay . [Link]

Sources

Synthesis of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis pathway for 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing with the well-established Hantzsch pyridine synthesis, followed by an oxidative aromatization, and culminating in a selective mono-hydrolysis of the resulting diester. This document offers detailed protocols, mechanistic insights, and characterization data to support researchers in the successful preparation of this target molecule.

Strategic Approach to Synthesis

The synthesis of 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is most effectively achieved through a three-stage sequence. This strategy leverages the robust and versatile Hantzsch reaction to construct the core pyridine ring, followed by a necessary aromatization step and a carefully controlled selective hydrolysis to yield the desired mono-acid mono-ester.

The overall transformation is outlined below:

Synthesis_Pathway Start Starting Materials (Ethyl Acetoacetate, Acetaldehyde, Ammonia) Intermediate1 Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Product) Start->Intermediate1 Hantzsch Pyridine Synthesis Intermediate2 Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate Intermediate1->Intermediate2 Oxidation FinalProduct 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid Intermediate2->FinalProduct Selective Mono-hydrolysis Synthesis_Workflow cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Selective Hydrolysis Reactants Ethyl Acetoacetate Acetaldehyde Ammonia Hantzsch Multi-component Condensation Reactants->Hantzsch Dihydropyridine Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Hantzsch->Dihydropyridine Oxidation Aromatization (e.g., UHP/Iodine) Dihydropyridine->Oxidation PyridineDiester Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate Oxidation->PyridineDiester Hydrolysis Mono-saponification (NaOH, 0 °C) PyridineDiester->Hydrolysis FinalProduct 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid Hydrolysis->FinalProduct

An In-depth Technical Guide to the Solubility Profile of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations is the determination of a compound's solubility profile. This guide provides an in-depth technical exploration of the solubility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid, a heterocyclic compound with structural motifs pertinent to medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of such a molecule is not merely an academic exercise; it is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability.

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual nature predicts a complex and pH-dependent solubility profile, a key focus of this guide. A comprehensive understanding of how this compound behaves in various aqueous and organic environments is paramount for its progression through the drug development pipeline. This document will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for its determination, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Understanding the Physicochemical Landscape

The solubility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is governed by its molecular structure and the interplay of its functional groups with the surrounding solvent. As an amphoteric substance, its solubility in aqueous media is profoundly influenced by pH.[1][2][3]

The Influence of Ionization: pKa and the pH-Solubility Profile

The molecule possesses two key ionizable centers:

  • The pyridine nitrogen , which can be protonated to form a pyridinium cation.

  • The carboxylic acid group , which can be deprotonated to form a carboxylate anion.

The interplay between these two pKa values results in a characteristic U-shaped or V-shaped pH-solubility profile.

  • At low pH (acidic conditions): The pyridine nitrogen is protonated, forming a more water-soluble cationic species.

  • At high pH (basic conditions): The carboxylic acid is deprotonated, forming a more water-soluble anionic species.

  • At the isoelectric point (pI): The pH at which the net charge of the molecule is zero, the compound exists predominantly as a neutral zwitterion. It is at or near this pH that the molecule is expected to exhibit its minimum solubility.

This relationship can be visualized as follows:

G cluster_low_ph Low pH cluster_pI Isoelectric Point (pI) cluster_high_ph High pH low_ph_structure Cationic Form (Protonated Pyridine) High Solubility pI_structure Zwitterionic/Neutral Form Minimum Solubility low_ph_structure->pI_structure Increasing pH high_ph_structure Anionic Form (Deprotonated Carboxylic Acid) High Solubility pI_structure->high_ph_structure Increasing pH

Caption: pH-dependent ionization and its effect on solubility.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8][9][10][11] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

1. Objective: To determine the equilibrium solubility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid in various aqueous buffers and organic solvents.

2. Materials:

  • 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (solid)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

3. Methodology:

  • Add an excess amount of solid 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid to a vial containing a known volume of the desired solvent. The presence of excess solid is crucial for ensuring that equilibrium is reached.[8]
  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
  • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[8][9]
  • After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.
  • Centrifuge the vials at a high speed to pellet the undissolved solid.
  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
  • Quantify the concentration of the dissolved compound using a validated HPLC method.

4. Self-Validation:

  • Equilibrium Confirmation: The solubility value should be consistent across the different time points sampled.

  • pH Verification: For aqueous buffers, the pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[8]

  • Solid-State Analysis: The remaining solid can be analyzed (e.g., by XRPD) to check for any polymorphic transformations or salt formation during the experiment.

G A Add Excess Solid to Solvent B Equilibrate on Shaker (24-48h) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D E Dilute and Analyze by HPLC D->E

Caption: Shake-Flask Solubility Workflow.

Analytical Quantification: The Role of HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for accurately quantifying the concentration of dissolved active pharmaceutical ingredients (APIs) in solubility studies.[12][13][14][15][16][17]

Protocol 2: HPLC Method for Quantification

1. Objective: To develop and validate a simple and robust HPLC method for the quantification of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid.

2. Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.

  • Injection Volume: 10 µL.

3. Methodology:

  • Standard Preparation: Prepare a stock solution of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid of a known concentration in a suitable solvent. Perform serial dilutions to create a set of calibration standards.
  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (r²) > 0.99.
  • Sample Analysis: Inject the diluted samples from the solubility experiment and record the peak areas.
  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples. Remember to account for the dilution factor to determine the final solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid at 25°C

Solvent SystempH (for aqueous)Solubility (mg/mL)Solubility (µg/mL)
0.1 N HCl1.2[Insert Data][Insert Data]
Acetate Buffer4.5[Insert Data][Insert Data]
Phosphate Buffer6.8[Insert Data][Insert Data]
Phosphate Buffer7.4[Insert Data][Insert Data]
Water~ [pI][Insert Data][Insert Data]
EthanolN/A[Insert Data][Insert Data]
MethanolN/A[Insert Data][Insert Data]
AcetonitrileN/A[Insert Data][Insert Data]
DMSON/A[Insert Data][Insert Data]

Interpretation of Results:

The data presented in the table will provide a comprehensive solubility profile. The pH-solubility data in aqueous buffers is expected to show higher solubility at low and high pH values, with a minimum near the isoelectric point. The solubility in organic solvents will provide insights into the compound's polarity and potential for use in non-aqueous formulations or as a solvent for synthesis and purification. For instance, pyridine carboxylic acids are generally slightly soluble in cold water and more soluble in hot water, but can be nearly insoluble in less polar organic solvents like benzene and ether.[18] The presence of the ethoxycarbonyl group will influence the overall lipophilicity of the molecule.

Conclusion: A Roadmap for Solubility Characterization

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid. By integrating theoretical principles with robust, validated experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The amphoteric nature of this molecule necessitates a thorough investigation of its pH-dependent solubility to anticipate its behavior in the physiological environment of the gastrointestinal tract. The methodologies outlined herein represent a best-practice approach to solubility characterization, ensuring scientific integrity and providing a solid foundation for subsequent formulation and preclinical studies.

References

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. Conference: Theoretical Chemistry: modeling reactivity from gas phase to biomolecules and solids. [Link]

  • ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

  • Computational pKa calculations of mono and diprotic pyridines by quantum methods. (n.d.). Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). pyridine-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Effect of atomic Charge on pka 's of Substituted pyridines. (2025). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]

  • USP-NF. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

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The Intricate Reactivity of Pyridine Carboxylic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Pyridine carboxylic acids, a class of heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and drug development. Their unique electronic properties, coupled with the versatility of the carboxylic acid functional group, offer a rich landscape for molecular design and synthesis. This guide provides an in-depth exploration of the potential reactivity of pyridine carboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). It is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of these scaffolds in the creation of novel therapeutics. We will delve into the fundamental principles governing their reactivity, supported by field-proven insights and detailed experimental protocols, to empower you in your synthetic endeavors.

Understanding the Core: Electronic Properties and Acidity

The reactivity of pyridine carboxylic acids is fundamentally governed by the interplay between the electron-withdrawing nature of the pyridine ring's nitrogen atom and the carboxylic acid group. The position of the carboxyl group relative to the nitrogen atom significantly influences the molecule's electronic distribution, acidity, and, consequently, its chemical behavior.

The nitrogen atom's lone pair of electrons is part of the aromatic system, which makes the pyridine ring electron-deficient, particularly at the α (2- and 6-) and γ (4-) positions. This electron deficiency renders the pyridine ring susceptible to nucleophilic attack at these positions.

The acidity of the carboxylic acid group is also modulated by its position. The pKa values of the three isomers are a critical consideration in designing reactions and understanding their behavior in biological systems.

Pyridine Carboxylic Acid Isomer pKa1 (first dissociation) pKa2 (second dissociation)
Picolinic Acid (Pyridine-2-carboxylic acid)~1.0~5.2
Nicotinic Acid (Pyridine-3-carboxylic acid)~2.0~4.8
Isonicotinic Acid (Pyridine-4-carboxylic acid)~1.7~4.9

Note: pKa values can vary slightly depending on the experimental conditions. The first pKa corresponds to the protonation of the pyridine nitrogen, and the second to the deprotonation of the carboxylic acid.

Picolinic acid exhibits the lowest pKa1, indicating that its pyridinium form is the most acidic. This is attributed to the stabilization of the resulting zwitterion through an intramolecular hydrogen bond between the carboxylate and the protonated pyridine nitrogen.[1]

Caption: Influence of carboxyl group position on the acidity of the pyridinium ion.

Key Synthetic Transformations of Pyridine Carboxylic Acids

The reactivity of pyridine carboxylic acids can be broadly categorized into reactions involving the carboxylic acid group and reactions involving the pyridine ring.

Reactions of the Carboxyl Group

The carboxylic acid moiety is a versatile handle for a wide array of chemical transformations, most notably amide bond formation and esterification. These reactions are pivotal in the synthesis of a vast number of pharmaceutical compounds.[2]

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[3] Pyridine carboxylic acids can be coupled with a diverse range of amines to generate a library of amide derivatives. The choice of coupling agent is critical and depends on the reactivity of both the carboxylic acid and the amine. For electron-deficient amines, more potent coupling agents may be required.[4]

Common Coupling Agents and Conditions:

Coupling Agent Activator/Base Solvent Typical Conditions Notes
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)DMF, CH3CNRoom temperature, 1-12 hHighly efficient, even for hindered substrates.[3][5]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)DIPEA, Et3NDMF, CH2Cl20 °C to room temperature, 2-24 hA classic and widely used combination that minimizes racemization.[4][6]
Thionyl Chloride (SOCl2) PyridineCH2Cl2, Toluene0 °C to refluxForms the acyl chloride in situ, which then reacts with the amine.

Experimental Protocol: Amide Coupling of Nicotinic Acid with Benzylamine using HATU

  • Dissolution: Dissolve nicotinic acid (1.0 eq) in anhydrous DMF (0.5 M).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

  • Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the desired N-benzylnicotinamide.

Amide_Coupling_Workflow start Start dissolve Dissolve Nicotinic Acid in DMF start->dissolve activate Add HATU and DIPEA (Activate Carboxyl Group) dissolve->activate add_amine Add Benzylamine activate->add_amine react Stir at Room Temperature add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end End Product: N-benzylnicotinamide purify->end

Caption: Workflow for the HATU-mediated amide coupling of nicotinic acid.

Esterification of pyridine carboxylic acids is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell permeability and pharmacokinetic profiles. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method.[7]

Experimental Protocol: Fischer Esterification of Isonicotinic Acid with Ethanol

  • Mixing: In a round-bottom flask equipped with a reflux condenser, suspend isonicotinic acid (1.0 eq) in absolute ethanol (used in excess, can serve as the solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with cooling.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl isonicotinate. Further purification can be achieved by distillation or column chromatography.

Reactions of the Pyridine Ring

The electron-deficient nature of the pyridine ring in pyridine carboxylic acids makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2-, 4-, or 6-position.

In contrast to benzene, which undergoes electrophilic substitution, pyridine's electron-poor character facilitates nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups, including the carboxylic acid itself, and a good leaving group (e.g., a halogen). The attack of a nucleophile preferentially occurs at the positions ortho and para to the ring nitrogen.[8]

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloronicotinic Acid with Sodium Methoxide

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous methanol.

  • Base Addition: To this solution, add sodium methoxide (1.1-1.5 eq) either as a solid or as a solution in methanol.

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling, carefully neutralize the reaction with aqueous HCl.

  • Isolation: Remove the methanol under reduced pressure. The product, 2-methoxynicotinic acid, may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent after adjusting the pH.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: General mechanism of nucleophilic aromatic substitution on a pyridine ring.

Decarboxylation: A Positional Prerogative

The thermal decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (2-carboxylic acid) undergoes decarboxylation much more readily than its nicotinic (3-carboxylic acid) and isonicotinic (4-carboxylic acid) counterparts.[9][10] This is due to the ability of the nitrogen atom at the 2-position to stabilize the negative charge that develops on the ring during the transition state, often via a zwitterionic intermediate.[10] Quinolinic acid (pyridine-2,3-dicarboxylic acid) also readily decarboxylates to yield nicotinic acid.[9]

Typical Conditions for Decarboxylation of Picolinic Acid:

  • Heating: Heating picolinic acid in a high-boiling solvent or neat can induce decarboxylation.

  • Catalysis: Copper salts are often used to catalyze the decarboxylation at lower temperatures.

Synthesis of Pyridine Carboxylic Acid Isomers

A reliable supply of the starting pyridine carboxylic acid isomers is crucial for any drug discovery program. While commercially available, understanding their synthesis can be beneficial for process development and the preparation of substituted analogs.

  • Picolinic Acid: Commonly synthesized by the oxidation of 2-methylpyridine (α-picoline) using a strong oxidizing agent like potassium permanganate (KMnO4).[11] Another route involves the hydrolysis of 2-cyanopyridine.[12][13]

  • Nicotinic Acid: The industrial production of nicotinic acid often involves the ammoxidation of 3-methylpyridine (β-picoline) to 3-cyanopyridine, followed by hydrolysis.[2]

  • Isonicotinic Acid: Similar to nicotinic acid, isonicotinic acid is commercially produced via the ammoxidation of 4-methylpyridine (γ-picoline) and subsequent hydrolysis of the resulting 4-cyanopyridine.[14]

Experimental Protocol: Laboratory-Scale Synthesis of Picolinic Acid from 2-Methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methylpyridine (1.0 eq) and water.

  • Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (KMnO4) (2.0-2.5 eq) in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Filtration: Cool the reaction mixture and filter to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with hot water.

  • Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of ~3-4.

  • Isolation: Concentrate the solution under reduced pressure. The picolinic acid can be isolated as its hydrochloride salt or as the free acid after careful neutralization and extraction.

  • Purification: The crude product can be purified by recrystallization.

Safety and Handling Considerations

Pyridine carboxylic acids and their derivatives, like all chemicals, should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling these compounds.[15]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]

Always consult the Safety Data Sheet (SDS) for the specific pyridine carboxylic acid and any other reagents used in your experiments for detailed safety information.[17][18]

Conclusion

The reactivity of pyridine carboxylic acids is a rich and multifaceted field, offering a powerful toolkit for the modern medicinal chemist. By understanding the fundamental electronic properties of the different isomers and the nuances of their key chemical transformations, researchers can strategically design and synthesize novel molecular entities with tailored biological activities. This guide has provided a comprehensive overview of their reactivity, complete with practical experimental protocols. It is our hope that this technical resource will serve as a valuable companion in your pursuit of innovative therapeutics.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

  • Isonicotinic acid. Wikipedia. Available at: [Link]

  • Picolinic and Isonicotinic Acids. UVaDOC Principal. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

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  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. Available at: [Link]

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    • The Fischer Esterification. Available at: [Link]

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  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Available at: [Link]

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  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • EDC-HOBt Amide coupling workup help : r/Chempros. Reddit. Available at: [Link]

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  • Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN101602716B - Synthesis method of 2-chromium picolinate. Google Patents.
  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Available at: [Link]

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  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

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  • 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Bio-active Amide Scaffolds from 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse amide derivatives starting from 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid. This pyridine scaffold is a valuable starting material for generating libraries of compounds with potential therapeutic applications. We will delve into the strategic considerations for amide bond formation, provide detailed, field-tested protocols using common coupling reagents, and discuss the underlying chemical principles that ensure high-yield, reproducible results.

Introduction: The Pyridine-3,5-dicarboxylate Core

The 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid molecule presents a strategically differentiated pyridine core. It possesses two key functional groups amenable to selective modification: a carboxylic acid at the 3-position and an ethyl ester at the 5-position. The carboxylic acid is the more reactive site for nucleophilic attack, making it the primary handle for diversification. Amide bond formation is a cornerstone of medicinal chemistry, as the resulting amide linkage is metabolically stable and plays a crucial role in molecular recognition and binding to biological targets.[1] This guide will focus on the derivatization of the C3-carboxylic acid to generate a library of novel amides.

Strategic Overview: The Logic of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[2][3] Therefore, the synthesis requires the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[4]

The most prevalent and reliable method for this activation is the use of coupling reagents. These reagents facilitate the formation of a highly reactive intermediate in situ, which is then immediately consumed by the amine nucleophile.

G Start Start CouplingReagent CouplingReagent

Core Protocols: Amide Synthesis

Two primary protocols are presented below, utilizing widely accessible and reliable coupling reagents: a carbodiimide-based method (EDC) and a uronium-based method (HATU). The choice of reagent can depend on the scale of the reaction, the steric and electronic properties of the amine, and the potential for side reactions.

General Considerations & Reagent Preparation
  • Solvent: Anhydrous aprotic polar solvents are required. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for all components. Anhydrous Dichloromethane (DCM) can also be used.

  • Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of moisture, which can hydrolyze the active intermediate.

  • Stoichiometry: The amine is typically used in a slight excess (1.1-1.2 equivalents) to ensure complete consumption of the activated carboxylic acid. The coupling reagent and any additives are also used in slight excess.

  • Temperature: Reactions are typically initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a classic, cost-effective method. 1-Hydroxybenzotriazole (HOBt) is often included as an additive to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[5][6]

Materials:

  • 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Deionized water

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the solution for 5 minutes.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 12-24 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

G

Protocol 2: HATU Mediated Amide Coupling

HATU is a uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for hindered amines or challenging substrates.[5] It is generally more potent and more expensive than EDC.

Materials:

  • 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add HATU (1.2 eq) in a single portion.

  • Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-4 hours. The reaction is typically much faster than with EDC.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x). Note: An acidic wash (e.g., 1M HCl) can be used to remove excess amine and DIPEA, but care must be taken if the product contains acid-labile groups.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data and Expected Outcomes

The following table provides representative data for the synthesis of two derivatives to illustrate expected yields and characterization parameters.

Derivative NameAmine UsedCoupling MethodYield (%)¹H NMR (CDCl₃, δ)MS (ESI+) m/z
Ethyl 2-methyl-3-(phenylcarbamoyl)pyridine-5-carboxylate AnilineEDC/HOBt85%8.9 (s, 1H), 8.2 (s, 1H), 7.6-7.1 (m, 5H), 4.4 (q, 2H), 2.8 (s, 3H), 1.4 (t, 3H)[M+H]⁺ 299.1
Ethyl 3-(benzylcarbamoyl)-2-methylpyridine-5-carboxylate BenzylamineHATU91%8.8 (s, 1H), 8.1 (s, 1H), 7.4-7.2 (m, 5H), 6.5 (br t, 1H), 4.6 (d, 2H), 4.4 (q, 2H), 2.7 (s, 3H), 1.4 (t, 3H)[M+H]⁺ 313.1

Further Derivatization Strategies

Once the C3-amide is installed, the C5-ethyl ester provides a secondary site for modification, allowing for the creation of even more complex molecules.

G Start C3-Amide / C5-Ester Pyridine Derivative Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) Start->Hydrolysis Diacid C3-Amide / C5-Carboxylic Acid Hydrolysis->Diacid Amide2 Second Amide Coupling (C5 Position) Diacid->Amide2 FinalProduct Bis-Amide Derivative Amide2->FinalProduct

  • Selective Ester Hydrolysis: The ethyl ester at the C5 position can be selectively hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture) to yield the corresponding C3-amide-C5-carboxylic acid.

  • Second Amide Coupling: This newly unmasked carboxylic acid can then undergo a second, independent amide coupling reaction using the protocols described above, leading to the synthesis of non-symmetrical bis-amide pyridine derivatives.

This sequential approach dramatically expands the chemical space that can be explored from the single starting material.

Troubleshooting and Expert Insights

  • Low Yield: If yields are poor, ensure all reagents and solvents are truly anhydrous. The presence of water is the most common cause of failure. Also, consider switching to a more powerful coupling reagent like HATU.

  • Side Product Formation: With EDC, the formation of an N-acylurea byproduct can sometimes complicate purification. Using HOBt helps minimize this.

  • Amine Reactivity: For electron-deficient or sterically hindered amines, longer reaction times or gentle heating (40-50°C) may be necessary. HATU is often superior in these cases.

  • Purification: The urea byproduct from EDC is often insoluble in DCM and can sometimes be removed by filtration prior to aqueous workup. The byproducts from HATU are water-soluble and easily removed during the workup phase.

References

  • ChemSynthesis. (2025). 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Methylpyridine-3-carboxylic acid.
  • ChemicalBook. (2021). 5-Methylpyridine-3-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
  • Nakshine, V. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Clark, J. (n.d.). The preparation of amides.
  • Santa Cruz Biotechnology. (n.d.). Methyl 5-Ethyl-2-pyridine-carboxylate.
  • RCSB PDB. (2016). 5HXI: 2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, 5HN bound.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • SID. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity.
  • ECHEMI. (n.d.). 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester.
  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Reddit. (2022). Amide from carboxylic acid synthesis.
  • Guo, Y., et al. (2025). ((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Acetoxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)
  • jOeCHEM. (2019).
  • Pharmaffiliates. (n.d.). Methyl 5-Ethyl-2-pyridine-carboxylate.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis.
  • RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PubChem. (n.d.). 5-(Methoxycarbonyl)pyridine-2-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid.

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The Synthetic Versatility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of biologically active compounds and functional materials. This guide focuses on the utility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid , a bifunctional building block offering a unique combination of reactive handles for strategic molecular elaboration.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the chemical principles at play, empowering the user to not only apply these methods but also to adapt and innovate upon them. The protocols described herein are designed to be self-validating, with a clear rationale provided for each experimental choice.

Molecular Architecture and Strategic Advantages

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid presents two key functional groups with orthogonal reactivity: a carboxylic acid at the 3-position and an ethyl ester at the 5-position. The pyridine core, substituted with a methyl group at the 2-position, further influences the reactivity and conformational properties of the molecule. This strategic arrangement allows for selective transformations, making it a valuable scaffold in multi-step synthetic campaigns.

The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry. The ethyl ester provides a site for subsequent hydrolysis and further derivatization, or it can be carried through a synthetic sequence to modulate the physicochemical properties of the final compound.

Core Applications in Synthesis

The primary utility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid lies in its application as a scaffold for the synthesis of more complex molecules. Its bifunctional nature is particularly amenable to the construction of libraries of compounds for screening purposes in drug discovery. Key applications include:

  • Synthesis of Novel Amide Derivatives: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to generate a library of amide derivatives. These amides can be evaluated for their biological activity across various therapeutic areas.

  • Formation of Ester Analogs: The carboxylic acid can also be esterified with various alcohols to produce a series of ester derivatives, allowing for the fine-tuning of properties such as solubility and metabolic stability.

  • Heterocyclic Scaffolding: The pyridine nucleus itself can participate in further reactions, or the initial derivatization of the carboxylic acid and ester can be a prelude to more complex cyclization reactions to form novel heterocyclic systems.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for key transformations using 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid. These protocols are based on well-established synthetic methodologies and are presented as representative procedures that can be adapted to specific research needs.

General Protocol for Amide Bond Formation using Carbodiimide Coupling

Amide bond formation is a fundamental reaction in organic synthesis and is central to the utility of this building block. Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond.[1][]

Reaction Scheme:

G reactant1 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid reagents EDC, HOBt, DIPEA reactant1->reagents reactant2 R-NH2 reactant2->reagents product Amide Product reagents->product

Amide Coupling Workflow

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid209.201.01.0
Amine (R-NH2)Varies1.11.1
EDC (or DCC)191.701.21.2
Hydroxybenzotriazole (HOBt)135.131.21.2
N,N-Diisopropylethylamine (DIPEA)129.242.02.0
Dichloromethane (DCM) or Dimethylformamide (DMF)---

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask, add 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 mmol) and dissolve it in an appropriate anhydrous solvent (e.g., DCM or DMF, 10 mL).

  • Addition of Reagents: Add the amine (1.1 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 mmol) portion-wise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • HOBt: The addition of HOBt is crucial to suppress racemization (if the amine is chiral) and to improve the efficiency of the coupling reaction by forming a more reactive activated ester.

  • DIPEA: This non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Solvent: The choice of solvent (DCM or DMF) depends on the solubility of the starting materials. DMF is a more polar solvent and can be beneficial for less soluble substrates.

Representative Protocol for Fischer Esterification

The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This is a reversible reaction, and typically an excess of the alcohol is used to drive the equilibrium towards the product.

Reaction Scheme:

G reactant1 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid reagents H2SO4 (cat.) reactant1->reagents reactant2 R-OH reactant2->reagents product Diester Product reagents->product

Fischer Esterification Workflow

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid209.201.01.0
Alcohol (R-OH)VariesExcess-
Sulfuric Acid (H2SO4), concentrated98.08Catalytic-

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 mmol) in the desired alcohol (e.g., methanol or ethanol, 10 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate (20 mL) and carefully neutralize the acid with a saturated solution of NaHCO3. Separate the organic layer and wash with brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting diester can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Conclusion

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is a valuable and versatile building block for the synthesis of a wide range of organic molecules. Its bifunctional nature allows for selective and sequential transformations, making it an ideal starting material for the construction of compound libraries for drug discovery and for the synthesis of functional materials. The protocols provided in this guide offer a solid foundation for the utilization of this compound, and the underlying chemical principles discussed should empower researchers to further explore its synthetic potential.

References

  • Amide synthesis by acylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). Retrieved from [Link]

  • Amide Synthesis. Fisher Scientific. (n.d.). Retrieved from [Link]

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2), o343. [Link]

  • 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. ChemSynthesis. (n.d.). Retrieved May 20, 2025, from [Link]

  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. (n.d.). Retrieved from [Link]

  • Formation of carboxylic esters utilising Mukaiyama's reagent. ResearchGate. (n.d.). Retrieved from [Link]

  • Making Amides from Carboxylic Acids. (2019, January 25). YouTube. Retrieved from [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). Journal of Medicinal Chemistry, 64(16), 11904–11933. [Link]

  • Heterocycles from 2-Aminopyridine and Derivatives of 3-Methylbenzofuran-2-carboxylic Acid. (1997). HETEROCYCLES, 45(4), 787. [Link]

  • Product Class 5: Carboxylic Acid Esters. (n.d.). Science of Synthesis.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. (n.d.). Retrieved from [Link]

  • Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. (2023, December 15). YouTube. Retrieved from [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research, 10(01).
  • Amide Synthesis via Molecular Shuffling of Carboxylic Acids. ResearchGate. (n.d.). Retrieved October 24, 2025, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (2007). Organic Letters, 9(23), 4651–4654. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2022). Molecules, 27(19), 6566. [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2014). Angewandte Chemie International Edition, 53(4), 1190–1193. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules, 27(15), 4945. [Link]

  • Amide Synthesis. Fisher Scientific. (n.d.). Retrieved from [Link]

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Understanding the Substrate: 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Esterification of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid

For professionals in pharmaceutical research and drug development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is a versatile heterocyclic building block whose utility can be significantly expanded through the esterification of its carboxylic acid moiety. The resulting esters can serve as crucial intermediates for amide couplings, act as prodrugs to enhance bioavailability, or modulate physicochemical properties such as solubility and lipophilicity.

This technical guide provides an in-depth analysis of three distinct and field-proven methods for the esterification of this substrate. Moving beyond simple procedural lists, this document delves into the causal chemistry behind each protocol, offering the insights of a senior application scientist. We will explore the classic Fischer-Speier esterification, the robust two-step acyl chloride route, and the mild, modern Steglich coupling. Each method is presented with a detailed, self-validating protocol, an analysis of its mechanistic underpinnings, and expert commentary on its strategic application.

Before selecting an esterification strategy, a thorough understanding of the substrate's chemical personality is paramount.

  • The Pyridine Core: The presence of the pyridine nitrogen introduces basicity. Under strongly acidic conditions, this nitrogen will be protonated, forming a pyridinium salt. This can alter the molecule's solubility and the electronic nature of the aromatic ring.

  • Existing Ester Group: The ethoxycarbonyl group at the 5-position is a potential site for unwanted side reactions, such as hydrolysis or transesterification, under harsh acidic or basic conditions. The chosen method must be selective for the carboxylic acid.

  • Steric Considerations: The carboxylic acid at the 3-position is flanked by a methyl group at the 2-position. This moderate steric hindrance can decrease the rate of reaction compared to unhindered carboxylic acids, influencing the choice of reagents and conditions.

  • Physicochemical Properties: Based on analogous structures, the compound is expected to be a crystalline solid with low solubility in water but better solubility in polar organic solvents like dichloromethane (DCM) and dimethylformamide (DMF)[1].

Method 1: The Classic Approach - Fischer-Speier Esterification

This method is a workhorse of bulk chemical synthesis due to its cost-effectiveness and operational simplicity. It relies on the principle of chemical equilibrium, directly reacting the carboxylic acid with an excess of alcohol under acidic catalysis.

Expertise & Experience: The 'Why' Behind the Method

The Fischer-Speier reaction is an equilibrium-controlled process[2]. To achieve high conversion, the equilibrium must be shifted towards the product side. This is accomplished by using the alcohol as the reaction solvent (a large excess) and/or by actively removing the water byproduct as it forms, typically with a Dean-Stark apparatus[3][4]. The strong acid catalyst (e.g., H₂SO₄, TsOH) serves two roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic, and it facilitates the departure of water as a leaving group[2]. For a pyridine-containing substrate, the acid will also protonate the ring nitrogen, which can beneficially prevent it from acting as a nucleophile or base.

Experimental Protocol: Fischer-Speier Esterification

Reagents and Materials:

  • 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (20-50 eq, serving as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq) or p-Toluenesulfonic acid (TsOH)

  • Toluene (if using a Dean-Stark apparatus)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid and the desired alcohol.

  • With stirring, slowly and carefully add the acid catalyst (e.g., sulfuric acid) to the mixture at room temperature.

  • Equip the flask with a reflux condenser (and Dean-Stark trap if using toluene as a co-solvent) and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography or distillation as required.

Method 2: The High-Yield Route - Acyl Chloride Formation & Esterification

This two-step method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride intermediate. This approach is often irreversible and provides excellent yields.

Expertise & Experience: The 'Why' Behind the Method

The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an alcohol[5]. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation[5]. Oxalyl chloride is often preferred for smaller-scale reactions as its byproducts (CO₂, CO, HCl) are all gaseous, simplifying workup. The subsequent reaction of the acyl chloride with the alcohol is rapid and typically requires a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction[5]. Anhydrous conditions are critical throughout, as the acyl chloride readily hydrolyzes back to the carboxylic acid in the presence of water.

Experimental Protocol: Acyl Chloride Route

Part A: Formation of the Acyl Chloride

  • Suspend 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or Toluene) under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (SOCl₂) dropwise. Caution: Gas evolution. Perform in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete by TLC (monitoring consumption of the starting acid).

  • Carefully remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Part B: Esterification

  • Dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography.

Method 3: The Modern Mild Approach - Steglich Esterification

For substrates that are sensitive to acid, heat, or contain delicate functional groups, the Steglich esterification offers a powerful solution. This method uses a carbodiimide coupling agent and a nucleophilic catalyst to effect ester formation under mild, neutral conditions.

Expertise & Experience: The 'Why' Behind the Method

The Steglich esterification is a cornerstone of modern organic synthesis, valued for its mild conditions (often room temperature) and broad substrate scope[6][7]. The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble variant 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate[9]. However, this intermediate can undergo an unproductive intramolecular rearrangement to a stable N-acylurea[10]. The key to the success of the Steglich esterification is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that rapidly intercepts the O-acylisourea to form an acylpyridinium intermediate. This new intermediate is even more reactive towards the alcohol and is incapable of the unproductive rearrangement, thus ensuring high yields of the desired ester[9][10].

Experimental Protocol: Steglich Esterification

Reagents and Materials:

  • 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 eq)

  • Alcohol (1.1-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolve 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid, the alcohol, and DMAP in anhydrous DCM under a nitrogen atmosphere.

  • Stir the solution at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Summary of Methods

FeatureFischer-Speier EsterificationAcyl Chloride RouteSteglich Esterification
Conditions Harsh (Reflux, Strong Acid)Mild to Moderate Temp., AnhydrousMild (0 °C to RT), Neutral pH[6]
Reagent Cost LowModerateHigh
Reagent Hazards Corrosive (H₂SO₄)Toxic/Corrosive (SOCl₂, Oxalyl-Cl)Sensitizer (DCC)
Typical Yields Moderate to Good (Equilibrium)High to ExcellentHigh to Excellent
Scalability ExcellentGoodModerate (Cost, Purification)
Key Byproduct WaterHCl, Gaseous byproductsDicyclohexylurea (DCU)
Work-up Neutralization, ExtractionAqueous Washes, ExtractionFiltration, Aqueous Washes
Ideal For Large-scale, robust substratesHigh yields, difficult couplingsSensitive or valuable substrates[9]

Process Visualization

Workflow Diagrams

Fischer_Esterification_Workflow A Mix Substrate, Alcohol, & Acid Catalyst B Reflux (with water removal) A->B C Work-up: Neutralize & Extract B->C D Purification C->D E Final Ester D->E

Caption: Fischer-Speier Esterification Workflow.

Acyl_Chloride_Workflow cluster_0 Step 1 cluster_1 Step 2 A Carboxylic Acid + Thionyl/Oxalyl Chloride B Isolate Crude Acyl Chloride A->B C Acyl Chloride + Alcohol & Base B->C D Work-up & Purification C->D E Final Ester D->E

Caption: Acyl Chloride Route Workflow.

Steglich_Esterification_Workflow A Mix Substrate, Alcohol, DCC, & cat. DMAP in DCM B Stir at 0°C to RT A->B C Filter DCU Byproduct B->C D Work-up & Purification C->D E Final Ester D->E

Caption: Steglich Esterification Workflow.

Mechanism Diagram: The Role of DMAP in Steglich Esterification

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP (Fast, Productive Path) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Slow, Unproductive Path) DMAP DMAP (Catalyst) Ester Ester (R-COOR') Acylpyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH) DCU DCU Byproduct

Caption: Catalytic cycle of DMAP in Steglich Esterification.

References

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5868. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Iqbal, J., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1243221. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. Retrieved from [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetylpyridine-2-carboxylic acid. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Carboxylic Acid Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Abbott Laboratories. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S.
  • Andrade, C. K. Z., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351-2352. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2013). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Retrieved from [Link]

  • Alchemist-chem. (n.d.). 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid. Retrieved from [Link]

  • Harish Chopra. (2023). Yamaguchi Esterification | Prepare for JEE, NEET, JAM, NET. [Link]

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Application Notes and Protocols: Catalytic Reactions Involving 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid. While direct catalytic transformations of this specific molecule are not extensively reported, its structural motifs—a pyridine ring, a carboxylic acid, and an ester group—make it a versatile building block with significant potential in various catalytic processes. This guide outlines detailed protocols for its synthesis via a key catalytic oxidation step and explores its prospective applications in modern catalytic methodologies, including decarboxylative cross-coupling and its use as a ligand in transition metal catalysis. The protocols are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for experimental design.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their presence in numerous natural products and pharmaceuticals underscores their importance as key intermediates in drug synthesis.[1][3] The unique electronic properties of the pyridine ring, combined with the reactivity of the carboxylic acid and ester functional groups, offer a multitude of opportunities for chemical modification. 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid, in particular, is a valuable building block for creating complex molecular architectures.

Synthesis of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid via Catalytic Aromatization

A common and efficient method for the synthesis of substituted pyridines is the Hantzsch dihydropyridine synthesis, followed by a catalytic oxidation (aromatization) step.[4] The initial product, a 1,4-dihydropyridine, is structurally similar to important calcium channel blockers like nifedipine.[4] The subsequent aromatization is the key catalytic transformation to yield the desired pyridine derivative.

Part A: Synthesis of the Dihydropyridine Precursor (Hantzsch Ester)

The first step involves a multi-component reaction to form the diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as a Hantzsch ester.[4][5]

Protocol 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

  • Materials:

    • Ethyl acetoacetate (2 equivalents)

    • Formaldehyde (1 equivalent, typically as a 37% aqueous solution)

    • Ammonia (1 equivalent, typically as a 25% aqueous solution)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate and ethanol.

    • Slowly add the formaldehyde solution to the flask while stirring.

    • Add the ammonia solution dropwise to the reaction mixture. An exothermic reaction may be observed.

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TDC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and then with water to remove any unreacted starting materials and salts.

    • Dry the product under vacuum to obtain the diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate as a yellow solid.

  • Causality: This one-pot reaction proceeds through a series of condensations and cyclizations to form the stable dihydropyridine ring.[4]

Experimental Workflow for Hantzsch Ester Synthesis

reagents Combine Ethyl Acetoacetate, Formaldehyde, and Ammonia in Ethanol reflux Reflux for 2-4 hours reagents->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol and Water filter->wash dry Dry Under Vacuum wash->dry product Obtain Hantzsch Ester dry->product

Caption: Workflow for the synthesis of the dihydropyridine precursor.

Part B: Catalytic Oxidation to 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

The Hantzsch ester is then selectively hydrolyzed and oxidized to the target molecule. The oxidation step is catalytic.

Protocol 2: Selective Hydrolysis and Catalytic Oxidation

  • Materials:

    • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (from Protocol 1)

    • Potassium hydroxide (1 equivalent)

    • Ethanol/Water (solvent)

    • Manganese dioxide (MnO₂) (catalyst) or Nitric acid (catalyst)

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Selective Hydrolysis:

      • Dissolve the Hantzsch ester in a mixture of ethanol and water.

      • Add one equivalent of potassium hydroxide and stir at room temperature overnight. This selectively hydrolyzes one of the ester groups.

    • Catalytic Oxidation:

      • To the solution from the previous step, add a catalytic amount of manganese dioxide.

      • Heat the mixture to reflux for 4-6 hours. The aromatization can be monitored by TLC.

      • Alternatively, a catalytic amount of nitric acid can be used for the oxidation at elevated temperatures.

    • Work-up and Isolation:

      • After the reaction is complete, cool the mixture and filter off the catalyst (if using MnO₂).

      • Acidify the filtrate with hydrochloric acid to a pH of approximately 4-5.

      • The product will precipitate. Collect the solid by vacuum filtration.

      • Wash the solid with cold water and dry under vacuum to obtain 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid.

  • Causality: The selective hydrolysis is possible due to the different steric environments of the two ester groups. The subsequent catalytic oxidation is driven by the formation of the stable aromatic pyridine ring.[4]

Reaction Scheme for Synthesis

dihydropyridine Hantzsch Ester hydrolysis 1. KOH (1 eq) Ethanol/Water dihydropyridine->hydrolysis Selective Hydrolysis oxidation 2. MnO2 (cat.) Reflux hydrolysis->oxidation Catalytic Aromatization product 5-(Ethoxycarbonyl)-2-methyl- pyridine-3-carboxylic acid oxidation->product

Caption: Synthesis of the target compound via selective hydrolysis and catalytic oxidation.

Prospective Catalytic Applications

The presence of a carboxylic acid group opens up the possibility of using 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid in modern catalytic reactions, most notably in decarboxylative couplings.

Application in Catalytic Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. While a specific protocol for 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is not established, a general protocol based on well-established methods can be proposed.

Protocol 3: Proposed Protocol for Decarboxylative Arylation

  • Materials:

    • 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1 equivalent)

    • Aryl halide (e.g., bromobenzene, 1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Triphenylphosphine (PPh₃, 10 mol%)

    • Silver carbonate (Ag₂CO₃, 2 equivalents)

    • Dimethylformamide (DMF, solvent)

  • Procedure:

    • In a flame-dried Schlenk tube, combine 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid, the aryl halide, Pd(OAc)₂, PPh₃, and Ag₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

  • Mechanistic Rationale: The reaction is believed to proceed via a Pd(0)/Pd(II) catalytic cycle. The carboxylic acid undergoes decarboxylation to form a pyridyl-silver intermediate, which then participates in a transmetalation step with the Pd(II)-aryl complex. Reductive elimination from the resulting Pd(II) species yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Proposed Catalytic Cycle for Decarboxylative Arylation

cluster_decarboxylation Decarboxylation pd0 Pd(0)L2 pd_aryl_halide Ar-Pd(II)-X L2 pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_pyridyl Ar-Pd(II)-Pyridyl L2 pd_aryl_halide->pd_aryl_pyridyl Transmetalation (Pyridyl-Ag) pd_aryl_pyridyl->pd0 product Ar-Pyridyl pd_aryl_pyridyl->product Reductive Elimination pyridyl_cooh Pyridyl-COOH pyridyl_ag Pyridyl-Ag pyridyl_cooh->pyridyl_ag Ag2CO3, -CO2

Caption: A proposed catalytic cycle for the decarboxylative arylation of the title compound.

Application as a Ligand in Homogeneous Catalysis

The pyridine nitrogen and the carboxylate group can act as a bidentate ligand for transition metals, making 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid a potential ligand for various catalytic reactions. Pyridine-dicarboxylic acids have been shown to act as effective ligands in catalysis.[6]

Protocol 4: General Protocol for Use as a Ligand in Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (as ligand, 10 mol%)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Aryl halide (1 equivalent)

    • Arylboronic acid (1.5 equivalents)

    • Potassium carbonate (K₂CO₃, 2 equivalents)

    • Toluene/Water (solvent mixture)

  • Procedure:

    • In a Schlenk tube, combine Pd(OAc)₂ and the ligand in toluene. Stir for 10 minutes at room temperature to form the pre-catalyst.

    • Add the aryl halide, arylboronic acid, and K₂CO₃ to the tube.

    • Add water to the solvent mixture (typically a 10:1 ratio of toluene to water).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction to 80-100 °C for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

  • Rationale: The pyridine-carboxylate ligand can coordinate to the palladium center, influencing its electronic and steric properties. This can enhance the catalytic activity and stability of the palladium catalyst throughout the catalytic cycle of the Suzuki-Miyaura reaction.

Data Summary

Compound Synthesis Method Key Reagents Catalyst Typical Yield
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateHantzsch SynthesisEthyl acetoacetate, Formaldehyde, Ammonia-High
5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acidCatalytic OxidationHantzsch Ester, KOHMnO₂ or HNO₃Good
Arylated Pyridine DerivativeDecarboxylative CouplingPyridine Carboxylic Acid, Aryl HalidePd(OAc)₂/PPh₃Variable
Biaryl ProductSuzuki-Miyaura CouplingAryl Halide, Arylboronic AcidPd(OAc)₂/LigandHigh

Conclusion

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is a valuable synthetic intermediate with significant potential in modern catalytic chemistry. Its synthesis can be efficiently achieved through a key catalytic oxidation step. Furthermore, its functional groups make it a promising candidate for advanced catalytic transformations such as decarboxylative cross-coupling reactions and as a ligand in homogeneous catalysis. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore and unlock the full catalytic potential of this versatile molecule in their drug discovery and materials science endeavors.

References

  • 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid - ChemSynthesis. (2025).
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (2000).
  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials - WUR eDepot. (2014).
  • Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. (2004).
  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. - ResearchGate. (n.d.).
  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (n.d.).
  • A Synthesis Method of Diethyl 5rEthylpyridiner2,3r Dicarboxylate - CABI Digital Library. (n.d.).
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019).
  • Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water - Organic Chemistry Portal. (2010).
  • Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate - Indian Academy of Sciences. (n.d.).
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.).
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC. (2022).
  • Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (n.d.).
  • 2,3-Pyridinedicarboxylic acid, 2,3-diethyl ester(CAS# 2050-22-8 ) - angenechemical.com. (n.d.).
  • Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate 1149-23-1 - TCI Chemicals. (n.d.).
  • Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Retrieved from Hebei Zhuanglai Chemical Trading Co.,Ltd.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. (2025).
  • 5-Methylpyridine-2-carboxylic acid hydrochloride | 177359-60-3 | CHA35960 - Biosynth. (n.d.).
  • 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data. (n.d.).
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1149-23-1 - ChemicalBook. (n.d.).
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.).
  • 2-Methylpyridine-3-carboxylic acid 98 3222-56-8 - Sigma-Aldrich. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(ethoxycarbonyl)-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(ethoxycarbonyl)-2-methylnicotinic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. A common and efficient route to this compound is the selective mono-hydrolysis of its precursor, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

While seemingly straightforward, this saponification reaction presents a significant chemical challenge: how to selectively cleave one of two equivalent ester groups. Classical hydrolysis methods often result in complex and difficult-to-separate mixtures.[1][2] This guide provides in-depth troubleshooting advice, protocols, and mechanistic insights to help you minimize the formation of key side products and achieve high purity of the desired mono-acid/mono-ester.

Troubleshooting Guide & Core Concepts

This section is structured as a series of common problems encountered during the synthesis. We will diagnose the root cause and provide actionable solutions based on established chemical principles.

Question 1: My reaction is incomplete. My final product is heavily contaminated with the starting material, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. What's going wrong?

Root Cause Analysis: This is the most frequent issue and points to incomplete hydrolysis . The nucleophilic attack by the hydroxide ion on one of the ester's carbonyl carbons has not proceeded to completion. This can be due to insufficient reaction time, low temperature, or suboptimal reaction conditions that hinder the saponification process.

Troubleshooting & Solutions:

  • Optimize Base Stoichiometry: Ensure you are using at least one full equivalent of a strong base (e.g., NaOH or KOH). While precise control is key to avoiding over-hydrolysis, an insufficient amount will guarantee an incomplete reaction.

  • Increase Reaction Time & Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting material spot remains prominent after the initially planned time, consider extending the reaction duration. A modest increase in temperature can also increase the reaction rate, but this must be balanced against the risk of forming the diacid (see Question 2).

  • Leverage a Superior Solvent System: Traditional alcohol/water solvent systems can be inefficient. A semi-two-phase system using Tetrahydrofuran (THF) and aqueous NaOH, often at a reduced temperature like 0°C, has been shown to be highly effective.[1] THF improves the solubility of the organic diester while facilitating its interaction with the aqueous hydroxide, leading to cleaner and faster reactions.[1][3]

  • Ensure Reagent Quality: Verify the concentration of your aqueous base solution. Old solutions of NaOH can absorb atmospheric CO2, reducing their effective molarity.

Question 2: I've pushed the reaction to completion, but now my major side product is 2,6-dimethylpyridine-3,5-dicarboxylic acid. How do I prevent this over-hydrolysis?

Root Cause Analysis: The formation of the dicarboxylic acid is a classic case of over-hydrolysis or a lack of selectivity. After the first hydrolysis, the resulting carboxylate anion makes the second ester group less reactive due to electrostatic repulsion. However, under harsh conditions (excess base, high temperature, long reaction times), the second ester will also saponify.[2]

Troubleshooting & Solutions:

  • Strict Stoichiometric Control: This is the most critical parameter. Use precisely one equivalent of your base. An excess of base is the primary driver for the formation of the diacid.

  • Maintain Low Temperatures: Performing the reaction at 0°C is highly recommended.[1] Lower temperatures significantly slow the rate of the second hydrolysis relative to the first, thereby enhancing selectivity. While this may require longer reaction times, the improvement in purity is substantial.

  • Careful Monitoring: Frequent TLC analysis is essential. The goal is to stop the reaction precisely when the starting diester spot has disappeared, but before a significant amount of the highly polar diacid (which typically stays at the baseline on silica plates) has formed.

  • Consider Phase-Transfer Catalysis: In some systems, the use of a phase-transfer catalyst can help control the reaction. Quaternary ammonium salts can form an ion pair with the initially formed carboxylate, shielding it and further deactivating the second ester from hydrolysis.[4]

Question 3: How can I effectively separate the desired 5-(ethoxycarbonyl)-2-methylnicotinic acid from both the starting diester and the diacid side product during workup?

Root Cause Analysis: Effective separation relies on exploiting the differences in the physical properties—specifically acidity and polarity—of the three key components in your mixture.

  • Diethyl Dicarboxylate (Starting Material): Neutral, relatively non-polar.

  • Target Mono-Acid/Mono-Ester: Acidic (one carboxylic acid group), moderately polar.

  • Dicarboxylic Acid (Side Product): Strongly acidic (two carboxylic acid groups), highly polar.

Purification Strategy: pH-Controlled Extraction

  • Initial Quench & Solvent Addition: After the reaction, quench with water and add an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Remove Neutral Impurities: Carefully adjust the pH of the aqueous layer to be slightly basic (pH ~ 8-9) using a weak base like sodium bicarbonate. At this pH, both the mono-acid and diacid will be deprotonated (as carboxylate salts) and soluble in the aqueous layer. The neutral starting diester will remain in the organic layer. Separate the layers to remove the unreacted starting material.

  • Selective Protonation & Extraction: Take the aqueous layer containing your product and the diacid. Now, carefully and slowly acidify this layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 . At this pH, the mono-acid (with a pKa around this range) will be protonated and become neutral, allowing it to be extracted into a fresh portion of organic solvent (DCM or EtOAc). The more acidic diacid will remain deprotonated as a salt in the aqueous layer.

  • Final Isolation: Collect the organic layers from the second extraction, dry over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure to yield your purified product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for further purification.[5]

Visualized Reaction and Troubleshooting Workflow

The synthesis and its key side reactions are outlined below.

Synthesis_Pathway cluster_conditions Reaction Control Diester Diethyl 2,6-dimethylpyridine- 3,5-dicarboxylate Monoacid 5-(ethoxycarbonyl)-2-methylnicotinic acid (Desired Product) Diester->Monoacid +1 eq. NaOH (k1, fast) Diacid 2,6-dimethylpyridine- 3,5-dicarboxylic acid (Side Product) Monoacid->Diacid +1 eq. NaOH (k2, slow) Incomplete\nReaction Incomplete Reaction Incomplete\nReaction->Diester Leads to contamination Over-Hydrolysis Over-Hydrolysis Over-Hydrolysis->Diacid Leads to contamination

Caption: Reaction pathway for selective mono-hydrolysis and formation of key side products.

The following flowchart provides a logical path for troubleshooting common issues.

Troubleshooting_Workflow start Analyze Crude Product (TLC, NMR) check_sm Is Starting Material (SM) a major component? start->check_sm check_diacid Is Diacid a major component? check_sm->check_diacid No incomplete Incomplete Hydrolysis: - Increase reaction time - Check base stoichiometry - Use THF/water solvent check_sm->incomplete Yes success Product is clean. Proceed to purification. check_diacid->success No over Over-Hydrolysis: - Use exactly 1 eq. base - Lower temp to 0°C - Monitor reaction closely check_diacid->over Yes

Caption: Troubleshooting workflow for identifying and resolving side product formation.

Data Summary: Product and Side Products

CompoundStructureMW ( g/mol )Physical StateKey Identifier
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (Starting Material)EtOOC-(C5HN(CH3)2)-COOEt251.28[6]White/Yellow SolidNeutral. High Rf on TLC. Two ethyl ester signals in NMR.
5-(ethoxycarbonyl)-2-methylnicotinic acid (Desired Product)HOOC-(C5HN(CH3)2)-COOEt223.23SolidMono-acidic. Intermediate Rf on TLC. One ethyl ester signal and one broad acid proton in NMR.
2,6-dimethylpyridine-3,5-dicarboxylic acid (Side Product)HOOC-(C5HN(CH3)2)-COOH195.17SolidDi-acidic. Low Rf (baseline) on TLC. Absence of ester signals and two broad acid protons in NMR.

Optimized Experimental Protocol

This protocol is based on highly efficient methods reported for the selective mono-hydrolysis of symmetric diesters.[1]

Materials:

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (1.0 eq) in THF. Cool the flask to 0°C using an ice-water bath.

  • Base Addition: In a separate container, dissolve NaOH (1.0 eq) in a minimal amount of deionized water. Add the cold aqueous NaOH solution dropwise to the stirred THF solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 0°C. Monitor the progress by TLC (e.g., using a 1:1 mixture of Hexanes:EtOAc as eluent). The reaction is complete when the starting material spot is no longer visible. This may take 30-90 minutes.[1]

  • Workup - Quenching: Once complete, add deionized water to the reaction mixture to dissolve all salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add DCM and separate the layers. The organic layer contains any unreacted diester. Wash the aqueous layer once more with DCM.

  • Workup - Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl, while stirring, to a pH of ~4.5. A white precipitate of the product should form. Extract the product into fresh portions of DCM or EtOAc (3x).

  • Drying and Concentration: Combine the organic extracts from step 6, dry over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-(ethoxycarbonyl)-2-methylnicotinic acid.

  • Purification: If necessary, recrystallize the solid product from a suitable solvent system like ethanol-water to achieve high purity.

Frequently Asked Questions (FAQs)

  • Q: Why is the THF/water system better than just ethanol/water?

    • A: The THF/water system creates a semi-two-phase environment that enhances reaction efficiency. THF solubilizes the organic diester, while the hydrolysis occurs at the interface with the aqueous NaOH phase. This often leads to cleaner reactions and higher yields compared to traditional homogeneous alcoholic solutions.[1][3]

  • Q: Could impurities from the synthesis of the starting diester be an issue?

    • A: Yes. The starting material, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is typically made via the Hantzsch pyridine synthesis.[7] This reaction can sometimes yield side products or be incomplete, leaving behind 1,4-dihydropyridine intermediates.[8][9] It is crucial to use a purified, fully aromatized starting diester for the hydrolysis step to avoid introducing additional impurities that can complicate the final purification.

  • Q: What is the best way to confirm the identity and purity of my final product?

    • A: A combination of techniques is best. 1H and 13C NMR spectroscopy will confirm the structure (disappearance of one ethyl group, appearance of a carboxylic acid proton). Mass spectrometry will confirm the molecular weight. HPLC or LC-MS can provide a quantitative measure of purity by separating the product from residual starting material and the diacid side product.

References

  • Electronic Supplementary Information.The Royal Society of Chemistry.
  • Preparation method of high-purity 5-methyl-nicotinic acid.Google Patents (CN106699650A).
  • Purification of nicotinic acid.Google Patents (US3037987A).
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834-5836. Available from: [Link]

  • 2-methyl nicotinate and preparation method and application thereof.Google Patents (CN112824387A).
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. ResearchGate. Available from: [Link]

  • Influence of co-solvents in the highly efficient selective monohydrolysis of a symmetric diester. ResearchGate. Available from: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available from: [Link]

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. Available from: [Link]

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. PMC - NIH. Available from: [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH. Available from: [Link]

  • Practical selective monohydrolysis of bulky symmetric diesters. Morressier. Available from: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available from: [Link]

  • Preparing method of 5-methylnicotinicacid.Google Patents (CN102584695A).
  • Alcohols, Phenols and Ethers. NCERT. Available from: [Link]

  • Diethyl 5-Methylpyridine-2,3-dicarboxylate | CAS 71468-49-6. Pipzine Chemicals. Available from: [Link]

  • Synthesis of 2-aminonicotinic acid. ResearchGate. Available from: [Link]

  • 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine). PubChem. Available from: [Link]

  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. The Royal Society of Chemistry. Available from: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available from: [Link]

Sources

Technical Support Center: Distillation Purification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are utilizing distillation for the purification of carboxylic acids. It is structured to offer immediate, actionable solutions to common experimental challenges, grounded in established scientific principles.

Section 1: Fundamentals of Carboxylic Acid Distillation

Distillation is a cornerstone technique for the purification of liquid carboxylic acids, leveraging differences in boiling points to separate components of a mixture. The choice of distillation method is dictated by the thermal stability of the acid, the boiling points of the components to be separated, and the nature of the impurities.

  • Simple Distillation: Suitable for separating a liquid carboxylic acid from non-volatile solutes or from another liquid with a significantly different boiling point (typically >70 °C difference).

  • Fractional Distillation: Employed when the boiling points of the carboxylic acid and impurities are close (less than a 70 °C difference). A fractionating column provides a large surface area for repeated vaporization-condensation cycles, leading to a more efficient separation.[1]

  • Vacuum Distillation: Essential for purifying high-boiling or thermally sensitive carboxylic acids.[2][3] By reducing the pressure, the boiling point of the acid is lowered, mitigating the risk of decomposition.[2][3]

  • Azeotropic Distillation: Utilized to separate components that form azeotropes, which are mixtures with a constant boiling point. This technique involves adding an entrainer that forms a new, lower-boiling azeotrope with one of the components (often water), allowing for its removal.[4][5]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the distillation of carboxylic acids in a question-and-answer format.

Issue 1: The distillation is extremely slow, or the carboxylic acid is not distilling over at its expected boiling point.

  • Question: I am heating my crude carboxylic acid, but the distillation is proceeding very slowly, or not at all, even though the pot temperature is well above the acid's boiling point. What is happening?

  • Answer: This issue, often referred to as "refluxing," can be caused by several factors. One common reason is insufficient heating, especially in fractional distillation where the vapors need to travel a greater distance.[6] A general guideline is that the distilling pot needs to be about 30°C hotter than the top of the column for the vapor to ascend.[6] Another cause could be inadequate insulation of the distillation column, leading to premature condensation of the vapors. Wrapping the column with glass wool or aluminum foil can help maintain the necessary temperature gradient.[6] If you are performing a vacuum distillation, check for leaks in your system, as a poor vacuum will result in a higher boiling point.

Issue 2: The distilled carboxylic acid is wet.

  • Question: My final product contains water. How can I effectively remove water during distillation?

  • Answer: Water can be a persistent impurity, especially in hygroscopic carboxylic acids. If the acid is thermally stable, simple or fractional distillation can remove water if their boiling points are sufficiently different. However, for more efficient water removal, azeotropic distillation is the preferred method.[4] By adding an entrainer such as toluene or xylene, you can form a low-boiling azeotrope with water, which is then distilled off.[4][5] A Dean-Stark apparatus is typically used to collect the condensed azeotrope, where the water separates from the immiscible entrainer and can be physically removed, while the entrainer is returned to the distillation flask.[4]

Issue 3: The carboxylic acid appears to be decomposing in the distillation pot.

  • Question: I am observing charring or discoloration in my distillation flask, and the yield of my purified carboxylic acid is low. What is causing this decomposition?

  • Answer: Carboxylic acids, particularly those with high boiling points or certain functional groups, can be susceptible to thermal decomposition.[2][7] One common decomposition pathway is decarboxylation, where the carboxyl group is lost as carbon dioxide, especially in β-keto acids or upon prolonged heating.[8][9][10] To mitigate this, vacuum distillation is highly recommended as it significantly lowers the boiling point of the compound.[2][3] It is also crucial to avoid excessive heating and to ensure the residence time at high temperatures is minimized.

Issue 4: My distilled carboxylic acid is contaminated with an ester.

  • Question: My purified carboxylic acid shows evidence of ester formation. How can I prevent this side reaction?

  • Answer: Esterification can occur if an alcohol is present as an impurity in the starting material, especially under acidic conditions (as carboxylic acids can self-catalyze the reaction to some extent) and at elevated temperatures.[11][12] This is a reversible reaction known as Fischer esterification.[12][13] To prevent this, ensure your starting material is free from alcohol impurities. If the ester has already formed and has a sufficiently different boiling point, it can be separated by fractional distillation.[11] Alternatively, a pre-distillation workup involving a basic wash can remove the acidic carboxylic acid from the neutral ester impurity.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right distillation technique for my carboxylic acid?

A1: The choice depends on the properties of your carboxylic acid and the impurities present. Use the following decision tree to guide your selection:

Caption: Decision tree for selecting the appropriate distillation technique.

Q2: What are the key safety precautions I should take when distilling carboxylic acids?

A2: Carboxylic acids can be corrosive and have pungent odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Be aware of the flammability of lower molecular weight carboxylic acids and any organic solvents used.[16][17] Ensure that your distillation apparatus is securely clamped and that all joints are properly sealed to prevent leaks. For vacuum distillations, use glassware that is rated for vacuum applications to avoid implosion.

Q3: How can I assess the purity of my distilled carboxylic acid?

A3: The purity of a liquid compound can be initially assessed by its boiling point; a pure compound will have a sharp and constant boiling point.[18] For a more quantitative analysis, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used. Titration can also be employed to determine the concentration of the acidic functional group.

Q4: Can I use distillation to separate a mixture of formic acid and acetic acid?

A4: Separating formic acid and acetic acid by simple or fractional distillation is challenging due to their close boiling points (formic acid: 100.8 °C, acetic acid: 118.1 °C).[19] Azeotropic distillation is a more effective method for this separation.[20] An entrainer can be used to form an azeotrope with formic acid, allowing it to be distilled overhead, leaving behind purified acetic acid.[20]

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Fractional Distillation of a Carboxylic Acid

This procedure is suitable for separating a carboxylic acid from an impurity with a boiling point difference of less than 70°C.

Materials:

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Clamps and stands

Procedure:

  • Add the crude carboxylic acid and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are secure.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.

  • Begin circulating cold water through the condenser.

  • Turn on the magnetic stirrer and begin gently heating the flask.

  • Observe the condensation ring as it slowly rises up the fractionating column. Adjust the heating rate to maintain a slow and steady rise.[1]

  • The temperature should hold steady at the boiling point of the lower-boiling component as it distills. Collect this first fraction in a separate receiving flask.

  • Once the first component has distilled, the temperature may drop before rising again to the boiling point of the next component. Change the receiving flask to collect the desired carboxylic acid fraction.

  • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Turn off the heating mantle and allow the apparatus to cool before disassembling.

Sources

Technical Support Center: Characterization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the characterization of pyridine derivatives. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges and common pitfalls encountered when working with these versatile but often tricky heterocyclic compounds. Pyridine and its derivatives are foundational scaffolds in pharmaceuticals and material science, making their accurate characterization paramount.[1][2][3][4]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, organized by analytical technique. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your own experimental design.

Section 1: Chromatographic Analysis (HPLC/UPLC)

The basicity of the pyridine nitrogen atom is the primary source of chromatographic challenges, often leading to strong, undesirable interactions with silica-based stationary phases.

Frequently Asked Questions (HPLC/UPLC)

Q1: My peaks for pyridine-containing compounds are severely tailing on my C18 column. What's causing this and how can I fix it?

A1: This is the most common issue researchers face. Peak tailing for basic compounds like pyridines is primarily caused by secondary interactions between the lone pair of electrons on the pyridine nitrogen and acidic, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6] This creates a secondary, non-hydrophobic retention mechanism that leads to asymmetric peak shapes.

Causality: At a neutral or mid-range pH, a fraction of the surface silanol groups are deprotonated (SiO⁻), creating strong ionic interaction sites for the protonated form of your basic pyridine derivative. This mixed-mode retention (hydrophobic and ionic) is the root cause of tailing.[6]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both your analyte and the silanol groups.

    • Low pH (2.5 - 3.5): Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase at a concentration of 0.1% (v/v). At this low pH, the silanol groups are fully protonated (Si-OH), minimizing ionic interactions.[6] Your pyridine will be fully protonated (cationic), but the primary interaction with the stationary phase will be the intended reversed-phase mechanism.

    • High pH (8 - 10.5): Alternatively, using a high pH mobile phase (with a pH-stable column) will deprotonate your pyridine analyte, making it neutral. This also minimizes ionic interactions. However, ensure your column is specified for high pH use (e.g., hybrid silica or polymer-based columns) to prevent dissolution of the silica support.

  • Use of Mobile Phase Additives: If pH adjustment alone is insufficient, a competing base can be added to the mobile phase.

    • Triethylamine (TEA): Add a small amount of TEA (e.g., 20-25 mM) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your pyridine analyte.[5]

  • Column Selection:

    • End-Capped Columns: Modern columns are "end-capped," where residual silanols are reacted with a small silylating agent (like trimethylchlorosilane). Ensure you are using a high-quality, fully end-capped column.

    • Polar-Embedded Phases: Consider columns with a polar-embedded group (e.g., amide or carbamate) near the base of the alkyl chain. These groups help to shield the residual silanols from basic analytes.[7]


}

Troubleshooting workflow for pyridine peak tailing in HPLC.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation, but the electronic properties of the pyridine ring introduce specific challenges.

Frequently Asked Questions (NMR)

Q1: Why are the proton signals of my pyridine derivative broad, especially those next to the nitrogen?

A1: This phenomenon is known as quadrupolar broadening. The nitrogen-14 (¹⁴N) nucleus, which is the most abundant isotope of nitrogen (>99%), has a nuclear spin quantum number I = 1. This means it has a non-spherical charge distribution, resulting in an electric quadrupole moment.

Causality: The ¹⁴N quadrupole moment interacts with the local electric field gradient. This interaction provides an efficient mechanism for nuclear relaxation, shortening the relaxation time (T1) of the nitrogen nucleus. This rapid relaxation of ¹⁴N causes a broadening of the signals of adjacent nuclei to which it is scalar-coupled, most notably the protons on the α-carbons (positions 2 and 6).

Troubleshooting Protocol:

  • Decoupling (Advanced): While not a standard experiment, ¹⁴N decoupling can sharpen the attached proton signals. However, this is often technically challenging.

  • Heating the Sample: Increasing the temperature of the NMR experiment can sometimes sharpen the signals. This is because at higher temperatures, molecular tumbling increases, which can average out the quadrupolar interactions more effectively.

  • Protonation/Complexation: Converting the pyridine to its N-oxide or forming a salt (e.g., hydrochloride) can alter the electronic environment around the nitrogen, sometimes reducing the quadrupolar effect.

  • ¹⁵N Isotopic Labeling: If feasible and necessary for detailed structural studies, synthesizing the compound with ¹⁵N (I = 1/2) will completely eliminate quadrupolar broadening, as ¹⁵N has a spherical charge distribution.

Q2: I dissolved my pyridine sample in CDCl₃, and the chemical shifts seem to have changed from a previous measurement. What could be the cause?

A2: The chemical shifts of pyridine protons, particularly the α- and γ-protons, are highly sensitive to protonation.[8] The likely cause is a change in the acidity of the NMR solvent.

Causality: Commercial CDCl₃ can contain trace amounts of acidic impurities, such as HCl or phosgene, which can protonate the basic nitrogen of the pyridine ring. Protonation dramatically deshields the ring protons, causing a significant downfield shift. Even small variations in the amount of residual acid between different batches of solvent can lead to non-reproducible chemical shifts.

Troubleshooting Protocol:

  • Solvent Neutralization: Before use, pass the CDCl₃ through a small plug of basic alumina or potassium carbonate to remove acidic impurities. This ensures a consistent, neutral solvent environment.

  • Use of Aprotic, Non-Acidic Solvents: Solvents like DMSO-d₆, Acetonitrile-d₃, or Acetone-d₆ are less prone to acidic degradation and can provide more reproducible results for basic compounds.

  • Controlled Acid/Base Addition: If studying the protonated form is desired, add a drop of a deuterated acid (e.g., TFA-d or DCl in D₂O) to the sample to ensure complete protonation and obtain a clean spectrum of the pyridinium ion.


}

Effect of protonation on the NMR state of a pyridine ring.

Section 3: Mass Spectrometry (MS)

The basicity of pyridine derivatives influences their ionization and can lead to the formation of various adducts, complicating spectral interpretation.

Frequently Asked Questions (MS)

Q1: In my ESI-MS spectrum, I see my expected [M+H]⁺ ion, but I also see a significant peak at [M+Na]⁺ and sometimes [M+K]⁺. Why is this happening?

A1: This is a very common occurrence in electrospray ionization (ESI) and is known as metal adduction.[9][10] The pyridine nitrogen, with its available lone pair, is a good Lewis base and can readily coordinate with metal cations present in the system.

Causality: Sodium (Na⁺) and potassium (K⁺) ions are ubiquitous in laboratory environments. They can be leached from glassware, present as impurities in solvents (especially methanol), or originate from buffers. In the ESI process, these cations can effectively compete with protons (H⁺) to form adducts with your analyte.

Troubleshooting Protocol:

  • Solvent and Glassware Quality:

    • Use high-purity, LC-MS grade solvents to minimize alkali metal contamination.

    • Rinse all glassware thoroughly with high-purity water and solvent before use. Using plastic vials and pipette tips can also help reduce leaching.

  • Mobile Phase Modification:

    • Increase the concentration of the proton source. Adding a small amount of an acid like formic acid (0.1%) or ammonium acetate to the mobile phase will increase the concentration of H⁺ or NH₄⁺, which can outcompete Na⁺ and K⁺ for adduction to your analyte, thereby enhancing the [M+H]⁺ signal.

Table 1: Common Adducts in ESI-MS of Pyridine Derivatives

Adduct IonMass Shift (from M)Common SourceMitigation Strategy
[M+H]⁺+1.0073Acidic mobile phase(Desired Ion)
[M+Na]⁺+22.9892Glassware, SolventsUse MS-grade solvents, plasticware; add acid
[M+K]⁺+39.0978Glassware, SolventsUse MS-grade solvents, plasticware; add acid
[M+NH₄]⁺+18.0338Ammonium buffersCan be a useful alternative to [M+H]⁺
[2M+H]⁺M + 1.0073High sample concentrationDilute the sample

Q2: My pyridine derivative seems to be unstable in the mass spectrometer source, showing an [M+16]⁺ peak. What is this?

A2: The peak at [M+16]⁺ is highly indicative of in-source N-oxidation. The pyridine nitrogen is susceptible to oxidation to form a pyridine N-oxide.[11]

Causality: In some mass spectrometer sources, particularly with atmospheric pressure chemical ionization (APCI) or under certain ESI conditions, corona discharge can generate reactive oxygen species. These can react with the nucleophilic nitrogen of the pyridine ring to form the N-oxide derivative in situ.

Troubleshooting Protocol:

  • Source Parameter Optimization:

    • Reduce the source temperature and discharge current (for APCI) to minimize the energy in the source and reduce the formation of reactive species.

    • For ESI, optimize the capillary voltage and gas flows to achieve gentler ionization conditions.

  • Confirm the Hypothesis:

    • Synthesize a small amount of the authentic pyridine N-oxide standard.[12][13][14] Analyze it under the same conditions to see if the retention time and fragmentation pattern match the [M+16]⁺ peak observed in your sample. This will definitively confirm if N-oxidation is the issue.

  • Sample Handling:

    • Ensure the sample is not being exposed to oxidizing agents before injection. While less common, degradation can occur during storage or sample preparation if contaminants are present.

Section 4: General Stability and Handling

Q1: My purified pyridine compound is a colorless oil, but it turns yellow or brown upon storage. Is it decomposing?

A1: Yes, this is a common sign of degradation. Pyridine and many of its derivatives, especially those with electron-donating groups, are susceptible to slow air oxidation and polymerization over time. Light can often accelerate these processes.

Best Practices for Storage:

  • Inert Atmosphere: Store purified pyridine derivatives under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation.

  • Amber Vials: Use amber glass vials or wrap vials in aluminum foil to protect the compound from light.

  • Low Temperature: Store samples at low temperatures (-20°C is preferable for long-term storage) to slow the rate of decomposition.

  • Purity: Ensure the compound is free of residual acid or metal catalysts from the synthesis, as these can often promote degradation pathways.

References
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  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
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  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube.
  • Gudim, A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Scientific Reports, 13(1), 10149.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Kwiecień, A., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 23(19), 11881.
  • Novotný, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15036–15048.
  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Lame, M. W., et al. (2023). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1 H-NMR Spectroscopy. Metabolites, 13(11), 1123.
  • Kumar, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4690-4701.
  • Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 913–931.
  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Kwiecień, A., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 27(22), 7958.
  • H trajetória, A. D., & Hofstadler, S. A. (2022). Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjugates. Mass Spectrometry Reviews, 41(5), 717–741.
  • Organic Syntheses. (n.d.). Pyridine-N-oxide.
  • American Chemical Society. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C.
  • ResearchGate. (n.d.). Hyperpolarized 1 H NMR spectra of 4, pyridine and p-H 2 after....
  • ResearchGate. (n.d.). Evaluating the Effects of Metal Adduction and Charge Isomerism on Ion-Mobility Measurements using m -Xylene Macrocycles as Models.
  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • ResearchGate. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives.
  • National Institutes of Health. (n.d.). Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers.
  • ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity.
  • Baran Group, Scripps Research. (2012, June 9). Pyridine N-Oxides.
  • Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.
  • Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor.
  • ResearchGate. (n.d.). 15N NMR spectra of HP-pyridine as the free base (green) and fully protonated....
  • ResearchGate. (n.d.). H Solid‐State NMR Spectroscopy Reveals the Dynamics of a Pyridine Probe Interacting with Coordinatively Unsaturated Metal Sites of MIL‐100(Al) Metal–Organic Frameworks.
  • GenScript. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
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  • American Chemical Society. (n.d.). Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design.
  • MDPI. (2019, May 14). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics.
  • MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • American Chemical Society. (n.d.). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines.
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  • Echemi. (2022, September 23). What is Pyridine N Oxide Preparation: A simple guide.
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  • National Institutes of Health. (n.d.). Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjugates.
  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for determining the purity of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, present a comprehensive experimental protocol, and compare HPLC with alternative analytical techniques, all supported by authoritative references.

Understanding the Analyte: 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

Before developing a robust analytical method, it is crucial to understand the physicochemical properties of the target molecule.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₁NO₄[1]

  • Molecular Weight: 209.201 g/mol [1]

  • Key Functional Groups: Carboxylic acid, ester, pyridine ring.

The presence of both a carboxylic acid and an ester group, along with the aromatic pyridine ring, dictates the molecule's polarity and chromatographic behavior. The pyridine nitrogen is weakly basic (pKa of pyridinium ion is ~5.2), and the carboxylic acid is acidic.[2] This amphoteric nature means that the pH of the mobile phase will be a critical parameter in controlling its retention in reversed-phase HPLC. The pyridine ring contains a chromophore that allows for ultraviolet (UV) detection.

HPLC Method Development: A Rationale-Driven Approach

The goal is to develop a stability-indicating HPLC method capable of separating the main compound from its potential impurities, which may include starting materials, synthetic by-products, and degradation products.

Column Selection

The choice of the stationary phase is paramount for achieving the desired separation. Given the polar and ionizable nature of the analyte, several options can be considered.

Column TypeStationary PhaseRationalePotential Outcome
Reversed-Phase C18 OctadecylsilaneA workhorse in pharmaceutical analysis, it separates compounds based on hydrophobicity. The polar nature of our analyte suggests it might have low retention.Good starting point, but may require a highly aqueous mobile phase, which can lead to phase collapse on some C18 columns. An aqueous-stable C18 is recommended.
Reversed-Phase C8 OctylsilaneLess hydrophobic than C18, offering potentially better peak shape and retention for polar compounds.A viable alternative to C18 if retention is too long or peak tailing is observed.
Mixed-Mode e.g., Cation-exchange and reversed-phaseThese columns offer multiple retention mechanisms (hydrophobic and ionic interactions), which can be highly effective for separating compounds with similar hydrophobicity but different ionic character, such as pyridine carboxylic acid isomers.[3][4][5]Excellent selectivity for the main peak and closely related ionic impurities. May require more complex mobile phase development.

For this guide, we will proceed with a modern, aqueous-stable Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) due to its versatility and wide availability.

Mobile Phase Optimization

The mobile phase composition directly influences the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity and UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: Due to the presence of the carboxylic acid and the basic pyridine nitrogen, controlling the pH is critical. An acidic mobile phase (pH 2.5-3.5) will protonate the pyridine nitrogen and suppress the ionization of the carboxylic acid, leading to a single, well-defined species that will be retained on the C18 column. A phosphate or acetate buffer is suitable for this purpose.

  • Gradient Elution: A gradient elution (gradually increasing the organic solvent concentration) is chosen to ensure that both polar and potentially less polar impurities are eluted within a reasonable runtime with good peak shapes.

Detection Wavelength

The pyridine ring system exhibits strong UV absorbance. A diode array detector (DAD) or photodiode array (PDA) detector is ideal for method development, allowing for the determination of the UV absorbance maximum (λmax) and for peak purity analysis. Based on the pyridine structure, a detection wavelength in the range of 254-270 nm is a logical starting point.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This protocol is a self-validating system, incorporating checks to ensure the reliability of the results.

Materials and Equipment
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and DAD/PDA detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 3.5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (o-phosphoric acid, ~85%)

  • Reference Standard: A well-characterized, high-purity sample of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid.

  • Sample: The test sample of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and prepare as described for the reference standard solution.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: pH 3.0 Phosphate BufferB: Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD/PDA at 265 nm
Injection Volume 10 µL
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A & B) hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup prep_diluent Prepare Diluent prep_std Prepare Reference Standard Solution prep_diluent->prep_std prep_sample Prepare Sample Solution prep_diluent->prep_sample inject_std Inject Standard Solution prep_std->inject_std inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup->inject_std inject_std->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_titration Titration cluster_qnmr qNMR hplc_adv High Resolution High Sensitivity For Non-Volatile Compounds hplc_dis Higher Cost Solvent Usage gc_adv Very High Resolution Fast Runtimes gc_dis Only for Volatile Compounds Thermal Stability Required titration_adv Inexpensive Simple & Quick titration_dis Non-Specific No Impurity Profile qnmr_adv High Accuracy Provides Structural Info qnmr_dis Expensive Equipment Lower Sensitivity for Impurities

Sources

A Senior Scientist's Guide to Carboxylic Acid Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carboxylic acid moiety is a cornerstone of molecular recognition in drug design, capable of forming potent electrostatic interactions with biological targets. However, its inherent physicochemical properties—notably its ionizable nature at physiological pH—frequently lead to significant liabilities in absorption, distribution, metabolism, and excretion (ADME), including poor membrane permeability and susceptibility to metabolic conjugation. Bioisosteric replacement is a powerful, field-proven strategy to mitigate these drawbacks while preserving or enhancing target engagement. This guide provides an in-depth comparison of common carboxylic acid bioisosteres, offering the experimental data, practical evaluation protocols, and strategic insights necessary for researchers in drug discovery to make informed decisions in lead optimization.

The Challenge: Carboxylic Acids as a Double-Edged Sword

The utility of the carboxylic acid group is rooted in its ability to deprotonate at physiological pH (around 7.4) to a carboxylate anion.[1] This negative charge is often a critical pharmacophoric element, mimicking natural substrates and forming strong hydrogen bonds or ionic interactions with positively charged residues like arginine or lysine in a target's binding site. Over 450 marketed drugs contain this functional group.[2]

However, this same characteristic presents a cascade of challenges:

  • Poor Permeability: The negative charge significantly increases polarity, hindering passive diffusion across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier.[2][3]

  • Metabolic Instability: Carboxylic acids are prime substrates for phase II metabolism, particularly glucuronidation. This process forms reactive acyl glucuronide metabolites, which can covalently modify proteins, leading to potential idiosyncratic toxicity and rapid drug elimination.[2]

  • Toxicity Concerns: The potential for forming reactive metabolites has led to the withdrawal of several carboxylic acid-containing drugs from the market and necessitates careful toxicological assessment.[1]

To overcome these hurdles, the medicinal chemist turns to bioisosteres: functional groups that mimic the essential steric and electronic features of a carboxylic acid but possess distinct and more favorable physicochemical profiles.[3][4]

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of a bioisostere is a context-dependent decision, balancing acidity (pKa), lipophilicity (logP/logD), size, and hydrogen bonding capacity.[3] Below is a comparative analysis of the most widely employed bioisosteres.

Data Presentation: Physicochemical Properties

The following table summarizes key experimental data for common bioisosteres, allowing for a direct comparison of their fundamental properties. The values can span a considerable range, offering a tunable palette for the medicinal chemist.[5]

BioisostereStructureTypical pKa RangeTypical logD (pH 7.4)Key Features & Rationale for Use
Carboxylic Acid R-COOH~4.5 - 5.0Highly NegativeBenchmark; strong H-bond acceptor; prone to metabolic liabilities.[1]
Tetrazole R-CNNNNH~4.5 - 5.1-0.25Closest pKa mimic; metabolically more stable (resists acyl glucuronidation); increased lipophilicity and volume.[3][5][6]
N-Acylsulfonamide R-CO-NH-SO₂R'~3.5 - 5.0-1.02Highly tunable pKa based on R'; good H-bond donor/acceptor; metabolically robust.[7][8]
Hydroxamic Acid R-CO-NH-OH~8.0 - 9.0+0.71Weaker acid; excellent metal chelator (e.g., for zinc metalloenzymes); may have metabolic stability issues.[3][5][9]
1,2,4-Oxadiazol-5(4H)-one R-C=N-O-C(=O)NH~5.1 - 5.7+0.32Less acidic than tetrazole, potentially improving permeability; metabolically stable.[5]
Phosphonic Acid R-PO(OH)₂pKa₁ ~1-3Highly NegativeStronger, non-planar acid; more polar than carboxylate; can introduce new interactions.[10]
In-Depth Discussion

Tetrazoles: Among the most successful carboxylic acid surrogates, the 5-substituted tetrazole ring closely matches the pKa of a carboxylic acid.[3] Its five-membered ring delocalizes the negative charge across four nitrogen atoms, creating a diffuse anionic field.[11]

  • Expertise & Experience: The key advantage of a tetrazole is its enhanced metabolic stability. It is not a substrate for the UGT enzymes that form reactive acyl glucuronides, a primary metabolic pathway for carboxylic acids.[6][11] This often translates to a longer in vivo half-life. Furthermore, tetrazoles are more lipophilic than the corresponding carboxylates, which can aid in improving absorption. However, a critical consideration is its larger size; the acidic proton is positioned further from the core of the molecule, which may require a larger binding pocket to accommodate it.[6]

N-Acylsulfonamides: This class offers exceptional tunability. The acidity of the N-H proton can be modulated over a wide range by altering the substituent on the sulfonyl group (R').[7]

  • Expertise & Experience: The power of the acylsulfonamide lies in this fine-tuning capability. If a project requires an acidity perfectly matching a carboxylic acid, an electron-withdrawing R' group can achieve this. If reduced acidity is desired to improve permeability, a less withdrawing group can be used. They are generally more metabolically stable than carboxylic acids and offer a rich network of hydrogen bond donors and acceptors for target interaction.[7][8] Their synthesis is also straightforward, typically involving the acylation of a primary sulfonamide.[4]

Hydroxamic Acids: Significantly less acidic than carboxylic acids, hydroxamic acids are often employed for a different primary purpose: metal chelation.[9]

  • Expertise & Experience: Hydroxamic acids are the go-to bioisostere when the target protein is a metalloenzyme, particularly one containing zinc in its active site, such as histone deacetylases (HDACs).[9] The hydroxamate group acts as a powerful bidentate chelator for the zinc ion, leading to potent inhibition. However, their use as a simple carboxylate mimic is less common due to the different pKa and potential for metabolic liabilities, such as hydrolysis or reduction.

Case Studies: Bioisosteres in Action

Case Study 1: Losartan - The Power of the Tetrazole The development of the angiotensin II receptor antagonist Losartan is a landmark example of successful bioisosteric replacement. The initial lead compound, containing a carboxylic acid, showed good in vitro potency but suffered from poor oral bioavailability.[4]

  • Causality: Researchers hypothesized that the low bioavailability was due to the high polarity and metabolic instability of the carboxylic acid. By replacing it with a tetrazole, they achieved a remarkable 10-fold increase in potency and a dramatic improvement in oral efficacy.[4] Modeling studies later revealed that the tetrazole's acidic NH group was positioned optimally to interact with the receptor, an interaction that the smaller carboxylic acid could not achieve as effectively.[4] This case demonstrates that a bioisostere can do more than just fix a liability; it can unlock superior target engagement.

Case Study 2: Vorinostat (SAHA) - The Hydroxamic Acid as a Metal Chelator Vorinostat (suberoylanilide hydroxamic acid, SAHA) is an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are implicated in cancer.

  • Causality: The catalytic mechanism of class I and II HDACs depends on a zinc ion in the active site. The design of Vorinostat was centered on exploiting this.[12][13] The hydroxamic acid moiety was not chosen to mimic a carboxylic acid in a substrate, but rather to act as a potent zinc-binding group.[14] Crystallographic studies have confirmed that the hydroxamic acid directly chelates the zinc atom, potently inhibiting the enzyme's function.[14] This is a prime example of mechanism-based design where the bioisostere is selected for a specific chemical function beyond simple steric or acidic mimicry.

Experimental Corner: A Practical Guide to Bioisostere Evaluation

Trustworthy data is the bedrock of drug design. The following protocols are self-validating systems for characterizing and comparing your lead compounds and their bioisosteric analogues.

Diagram: Bioisostere Evaluation Workflow

This workflow outlines the logical progression for selecting and validating a carboxylic acid bioisostere.

G cluster_0 Initial Assessment cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME & Potency cluster_3 Decision & Iteration Start Identify Lead with Carboxylic Acid Liability (e.g., poor PK, toxicity) Select Select Panel of Potential Bioisosteres (Tetrazole, Acylsulfonamide, etc.) Start->Select Synthesize Synthesize Analogues Select->Synthesize pKa Protocol 1: Determine pKa (Potentiometric Titration) Synthesize->pKa LogD Protocol 2: Measure LogD (Shake-Flask Method) Synthesize->LogD Potency Target Potency Assay (IC50 / Ki) pKa->Potency Permeability Permeability Assay (e.g., PAMPA, Caco-2) LogD->Permeability MetStab Protocol 3: Metabolic Stability (Liver Microsomes) Analyze Analyze Data: Balance Potency vs. ADME MetStab->Analyze Permeability->Analyze Potency->Analyze Analyze->Select Iterate / Redesign Decision Select Optimal Candidate for In Vivo Studies Analyze->Decision

Caption: A workflow for the rational selection and evaluation of carboxylic acid bioisosteres.

Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration

Causality: The pKa dictates the ionization state of your molecule at a given pH. This is a critical determinant of solubility, receptor interaction, and permeability. Potentiometric titration is a robust and direct method for its measurement.[15]

Methodology:

  • System Calibration (Self-Validation): Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C). This ensures the accuracy of all subsequent measurements.[2]

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Ensure the final concentration is accurately known.[16]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.[2]

  • Titration: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound).[16]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[2] This can be precisely located by finding the inflection point on a first-derivative plot (ΔpH/ΔV vs. V).

Protocol 2: Measurement of Lipophilicity (LogP/LogD) by Shake-Flask Method (OECD 107)

Causality: Lipophilicity is a key driver of membrane permeability, plasma protein binding, and promiscuity. The shake-flask method directly measures the partitioning of a compound between an aqueous and an organic phase, providing the gold standard for LogP (for neutral species) or LogD (at a specific pH).[14]

Methodology:

  • Phase Preparation: Prepare water (or a buffer of a specific pH, e.g., 7.4) and n-octanol. Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them vigorously and allowing them to separate overnight. This step is critical to ensure thermodynamic equilibrium during the experiment.

  • Test Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble. The concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol phase and the aqueous phase (e.g., a 1:1 ratio, but this can be adjusted for very lipophilic or hydrophilic compounds).[14] Add a small aliquot of the test compound stock solution.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours). A preliminary experiment can determine the optimal shaking time.

  • Phase Separation (Self-Validation): Centrifuge the vessel to ensure complete separation of the two phases. This step is crucial to prevent micro-emulsions from contaminating the phases and leading to inaccurate results.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 3: Assessment of In Vitro Metabolic Stability

Causality: A drug's metabolic stability determines its half-life and oral bioavailability. The liver microsomal stability assay is a standard, high-throughput method to assess susceptibility to Phase I (CYP450-mediated) metabolism.[6]

Methodology:

  • Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a solution of the NADPH cofactor.

  • Incubation: In a 96-well plate, add the reaction buffer and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.[17]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well. This cofactor is essential for CYP450 enzyme activity. A "minus-cofactor" control well should be included to measure non-NADPH dependent degradation (Self-Validation).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[6][17]

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Strategic Selection of a Bioisostere: A Decision-Making Framework

The choice of a bioisostere is not arbitrary but a strategic decision based on the specific liabilities of the lead compound and the goals of the optimization program.

Diagram: Bioisostere Mimicry of Carboxylate Interaction

This diagram illustrates how different bioisosteres can spatially and electronically mimic the key interactions of a carboxylate group with a target receptor.

G cluster_0 Receptor Binding Site cluster_1 Ligand Interaction Receptor Arg/Lys Residue (+ve Charge) Carboxylate Carboxylate (R-COO⁻) Carboxylate->Receptor Ionic Bond H-Bond Acceptor Tetrazolate Tetrazolate (R-CN₄⁻) Tetrazolate->Receptor Ionic Bond H-Bond Acceptor (diffuse charge) Acylsulfonamide Acylsulfonamide Anion (R-CO-N⁻-SO₂R') Acylsulfonamide->Receptor Ionic Bond H-Bond Acceptor

Caption: Bioisosteres mimicking the key ionic interaction of a carboxylate with a receptor.

Conclusion and Future Outlook

The replacement of a carboxylic acid with a suitable bioisostere is a cornerstone of modern medicinal chemistry, enabling the transformation of problematic leads into viable drug candidates. While tetrazoles, acylsulfonamides, and hydroxamic acids are the most established options, the field is continuously evolving with novel, non-classical isosteres being explored. The successful application of this strategy relies not on a one-size-fits-all approach, but on a deep, data-driven understanding of the physicochemical properties of each isostere and the specific biological context. By combining rigorous experimental evaluation with sound mechanistic reasoning, researchers can effectively navigate the challenges posed by the carboxylic acid group and accelerate the discovery of new medicines.

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A Senior Application Scientist's Guide to Confirming Reaction Products via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a reaction product's structure is a cornerstone of scientific rigor. While techniques like NMR and X-ray crystallography provide detailed structural maps, mass spectrometry (MS) offers unparalleled sensitivity and speed in verifying molecular weight and piecing together a molecule's elemental composition and connectivity.[1][2][3] This guide provides an in-depth comparison of mass spectrometry workflows, grounded in the practical experience of a senior application scientist, to empower you to select and execute the optimal strategy for your analytical challenges.

The Foundational Principle: From Molecules to Measurable Ions

At its core, mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions.[4][5] The process, regardless of the specific instrumentation, universally follows a fundamental workflow: ionization of the sample molecules, separation of the resulting ions by a mass analyzer based on their m/z, and detection of these separated ions.[5][6] The resulting mass spectrum plots the relative abundance of ions at different m/z values, which serves as a molecular fingerprint.[7]

Part 1: The Critical First Step - A Comparative Guide to Ionization Techniques

The choice of ionization technique is arguably the most critical decision in designing a mass spectrometry experiment for structural confirmation. It dictates whether you will observe the intact molecule and the nature of any fragmentation, which is invaluable for structural elucidation.[8] Ionization methods are broadly categorized as "soft" or "hard," distinguished by the amount of energy imparted to the analyte molecule.

Soft Ionization Techniques are characterized by their gentle nature, imparting minimal excess energy to the molecule, which helps to keep the molecular ion intact.[9] This is crucial for accurately determining the molecular weight of the reaction product.

  • Electrospray Ionization (ESI): ESI is a workhorse for a vast range of polar to moderately polar small molecules and large biomolecules.[8][10] It generates ions directly from a solution, making it highly compatible with liquid chromatography (LC-MS). The process involves creating a fine spray of charged droplets from which the solvent evaporates, leaving behind gas-phase ions.[10] ESI is particularly advantageous for analyzing fragile molecules that would otherwise fragment with harsher methods.[9]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, particularly well-suited for high-molecular-weight compounds like polymers and large biomolecules, though it also finds application with smaller molecules.[11][12] The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.

Hard Ionization Techniques , in contrast, impart significant energy to the analyte, leading to extensive and often predictable fragmentation.[8][13]

  • Electron Ionization (EI): EI is a classic hard ionization technique where the sample is vaporized and bombarded with a high-energy electron beam.[14][15] This process is highly energetic and causes extensive fragmentation, which can be a double-edged sword.[14] While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a detailed structural fingerprint that can be matched against spectral libraries like the NIST database for confident identification.[4][7]

Causality in Ionization Choice:

The decision between soft and hard ionization hinges on the primary analytical goal. If the priority is to confirm the molecular weight of an expected product, a soft ionization technique like ESI is the logical choice. If, however, the goal is to elucidate the structure of an unknown product or impurity, the rich fragmentation pattern from a hard ionization method like EI can be more informative. For novel compounds, a combination of both soft ionization for molecular weight determination and a method to induce fragmentation (like tandem MS, discussed later) often provides the most comprehensive picture.

Part 2: The Heart of the Instrument - Comparing Mass Analyzers

Once ionized, the ions are guided into the mass analyzer, which separates them based on their m/z ratio. The choice of analyzer impacts the resolution, mass accuracy, scan speed, and cost of the analysis.[16][17]

Mass AnalyzerPrinciple of OperationKey AdvantagesKey DisadvantagesBest Suited For
Quadrupole Uses oscillating electric fields to selectively pass ions of a specific m/z.[16]Robust, cost-effective, easy to use, good for quantitative analysis.[16]Lower resolution and mass range compared to TOF and Orbitrap.[16]Routine quantitative analysis, GC-MS, and LC-MS applications.
Time-of-Flight (TOF) Measures the time it takes for ions to travel a fixed distance; lighter ions travel faster.[17][18]High mass accuracy, high resolution, fast acquisition rates, and a wide mass range.Can be more expensive and require more maintenance than quadrupoles.[16]Accurate mass measurements for formula determination, analysis of complex mixtures.
Orbitrap Traps ions in an orbital motion around a central electrode; the frequency of oscillation is related to the m/z.[17][19]Very high resolution and mass accuracy, excellent for complex samples.[19]Higher cost, larger footprint, and can have slower scan speeds than TOF.[16]High-resolution accurate mass (HRAM) studies, proteomics, metabolomics, and structural elucidation.[19]
Ion Trap Uses electric and/or magnetic fields to trap ions and then selectively eject them for detection.[16][17]Capable of MSn experiments for detailed structural analysis, relatively low cost.Lower resolution and mass accuracy compared to TOF and Orbitrap.[16]Qualitative analysis and structural elucidation through multi-stage fragmentation.
Expertise in Analyzer Selection:

For routine confirmation of a known reaction product's molecular weight, a simple quadrupole-based system is often sufficient and cost-effective. However, for the de novo structural elucidation of a novel compound or the identification of a closely related impurity, the high mass accuracy of a TOF or Orbitrap analyzer is indispensable.[20][21] High-resolution mass spectrometry (HRMS) can provide mass measurements with an accuracy of a few parts per million (ppm), which allows for the confident determination of the elemental composition of a molecule.[20][22][23]

Part 3: Unveiling the Structure - The Power of Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of interest (often the molecular ion) is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer.[24] This process provides detailed information about the connectivity of atoms within the molecule.

The fragmentation process in MS/MS is typically induced by collision with an inert gas, a technique known as Collision-Induced Dissociation (CID). The resulting fragmentation patterns are predictable based on the principles of organic chemistry, allowing researchers to piece together the structure of the precursor ion.[25]

Logical Workflow for Structural Elucidation using MS/MS:

MSMS_Workflow cluster_0 MS1: Precursor Ion Selection cluster_1 Fragmentation cluster_2 MS2: Product Ion Analysis Soft_Ionization Soft Ionization (e.g., ESI) MS1_Analyzer First Mass Analyzer (e.g., Quadrupole) Soft_Ionization->MS1_Analyzer Ion Transfer Precursor_Ion Select Precursor Ion (e.g., [M+H]+) MS1_Analyzer->Precursor_Ion Isolation Collision_Cell Collision Cell (CID with Inert Gas) Precursor_Ion->Collision_Cell Fragmentation MS2_Analyzer Second Mass Analyzer (e.g., TOF or Orbitrap) Collision_Cell->MS2_Analyzer Fragment Ion Transfer Product_Ion_Spectrum Generate Product Ion Spectrum MS2_Analyzer->Product_Ion_Spectrum Detection Structural_Elucidation Structural Elucidation Product_Ion_Spectrum->Structural_Elucidation Interpretation

Caption: Workflow for Tandem Mass Spectrometry (MS/MS)

Part 4: A Self-Validating Experimental Protocol for Reaction Product Confirmation

This protocol outlines a robust workflow for confirming the structure of a small molecule reaction product using LC-MS with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

1. Sample Preparation:

  • Objective: To prepare a clean sample at an appropriate concentration for analysis.
  • Procedure:
  • Dissolve a small amount of the crude reaction mixture and the purified product in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, or water). Aim for a final concentration of approximately 1-10 µg/mL.
  • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
  • Self-Validation Check: Prepare a blank sample (solvent only) and a sample of the starting material to run alongside the reaction samples. This will help in identifying background ions and unreacted starting materials.

2. LC-MS Analysis:

  • Objective: To separate the components of the reaction mixture and obtain high-resolution mass spectra.
  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer with an ESI source.
  • Procedure:
  • Develop an appropriate LC method to separate the product from starting materials and byproducts. A simple gradient method using water and acetonitrile with 0.1% formic acid is a good starting point for many small molecules.
  • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve optimal ionization of the target analyte.
  • Configure the mass spectrometer to acquire data in both positive and negative ion modes, as some compounds ionize more efficiently in one mode over the other.
  • Acquire full scan MS data over a relevant m/z range.
  • Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of the most abundant ions in the full scan.
  • Self-Validation Check: Inject a known standard compound with a similar structure to the expected product to verify system performance, including retention time stability and mass accuracy.

3. Data Analysis and Interpretation:

  • Objective: To confirm the molecular formula and propose a structure for the reaction product.
  • Procedure:
  • Molecular Formula Determination:
  • Extract the mass spectrum for the chromatographic peak corresponding to the product.
  • Use the accurate mass of the molecular ion (e.g., [M+H]+ or [M-H]-) to calculate the elemental composition using the instrument's software. The software will generate a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm).
  • Consider the isotopic pattern of the molecular ion to further refine the possible elemental compositions. For example, the presence of chlorine or bromine will result in a characteristic M+2 peak.
  • Structural Elucidation from Fragmentation Data:
  • Analyze the MS/MS spectrum of the product's molecular ion.
  • Identify the major fragment ions and propose structures for them.
  • Correlate the observed neutral losses (the mass difference between the precursor ion and a fragment ion) with the loss of known functional groups.
  • Piece together the fragmentation data to build a consistent structure for the parent molecule.
  • Self-Validation Check: Compare the experimental MS/MS spectrum with in-silico fragmentation predictions for the proposed structure or with spectra from a database if available. The fragmentation pattern should be consistent with the proposed structure.

Part 5: Navigating the Pitfalls - Ensuring Data Integrity

  • Ion Suppression/Enhancement: The presence of other components in the sample can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantitative results and potentially missed low-abundance products.[29] Chromatographic separation is key to mitigating this effect.

  • In-source Fragmentation/Reactions: Some molecules can fragment or react within the ion source, leading to the misinterpretation of the resulting spectra. Running the analysis under different source conditions can help identify these artifacts.

  • Isobaric Interferences: Different compounds can have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is essential to distinguish between such isobaric species.[26]

Conclusion: An Indispensable Tool for the Modern Chemist

Mass spectrometry is a dynamic and powerful tool that, when wielded with expertise, provides rapid and definitive confirmation of reaction products. By carefully selecting the appropriate ionization technique and mass analyzer, and by leveraging the structural insights from tandem mass spectrometry, researchers can confidently verify the outcomes of their synthetic efforts. The self-validating protocols and awareness of potential pitfalls outlined in this guide are intended to empower you to generate high-quality, defensible data, accelerating the pace of discovery and development in your research.

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound.

Hazard Assessment: Understanding the Compound

The pyridine core suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity upon ingestion or inhalation. Pyridine and its derivatives are known to be harmful and can cause a range of adverse health effects. The carboxylic acid functional group introduces corrosive properties, particularly to the eyes and skin, and can cause respiratory tract irritation.

Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted to ensure the highest level of safety.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid. The following recommendations are based on a comprehensive evaluation of the compound's constituent functional groups.

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

Recommended for operations with a risk of splashing (e.g., transfers, solution preparation): Chemical splash goggles.

For large-scale operations or when there is a significant splash hazard: A full-face shield worn over safety glasses or goggles provides the most comprehensive protection.

Skin and Body Protection

Gloves: Due to the presence of the pyridine ring and carboxylic acid, gloves with good chemical resistance are essential.

  • Recommended: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and provide excellent dexterity.

  • For prolonged contact or immersion: Heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always check the manufacturer's glove compatibility chart for specific chemical resistance data.

  • Glove Change Protocol: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves.

Lab Coat: A standard, flame-resistant lab coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned to provide maximum coverage.

Additional Protection: For operations with a high risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended. Closed-toe shoes are mandatory.

Respiratory Protection

Operations involving 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

When a fume hood is not available or for emergency situations (e.g., a large spill): A NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye protection. A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to handle the solid material.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After completing the work, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: Isolate the spill area to prevent spreading.

  • PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a labeled waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place it in a labeled waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Labeling: The waste container label should include the chemical name and the words "Hazardous Waste."

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Data Presentation and Visualization

Table 1: Summary of PPE Recommendations
Body Part Minimum Requirement Recommended for Splash Hazard
Eyes Safety glasses with side shieldsChemical splash goggles
Face N/AFull-face shield over goggles
Hands Nitrile gloves (incidental contact)Butyl rubber or Viton™ gloves (prolonged contact)
Body Flame-resistant lab coatChemically resistant apron over lab coat
Respiratory Work in a chemical fume hoodNIOSH-approved respirator with organic vapor cartridge
Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid fume_hood Is a certified chemical fume hood available? start->fume_hood ppe_donning Don Standard PPE: - Safety glasses - Nitrile gloves - Lab coat fume_hood->ppe_donning Yes respirator Use NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No splash_hazard Is there a significant splash hazard? ppe_donning->splash_hazard enhanced_ppe Upgrade PPE: - Chemical splash goggles - Face shield - Chemical resistant apron splash_hazard->enhanced_ppe Yes proceed Proceed with work splash_hazard->proceed No enhanced_ppe->proceed respirator->ppe_donning

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Retrosynthesis Analysis

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5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid
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5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.